16,17-EDT
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H36O3 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(7Z,10Z,13Z)-15-(3-pentyloxiran-2-yl)pentadeca-7,10,13-trienoic acid |
InChI |
InChI=1S/C22H36O3/c1-2-3-14-17-20-21(25-20)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(23)24/h5-8,12,15,20-21H,2-4,9-11,13-14,16-19H2,1H3,(H,23,24)/b7-5-,8-6-,15-12- |
InChI Key |
MKJPTTFETPPMAD-DXYLRVIWSA-N |
Isomeric SMILES |
CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCCCC(=O)O |
Canonical SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of 16,17-Epoxydihydrotestosterone (16,17-EDT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
16,17-Epoxydihydrotestosterone (16,17-EDT) represents a synthetically accessible derivative of the potent androgen, dihydrotestosterone (B1667394) (DHT). While not extensively characterized in scientific literature under this specific name, its chemical structure, featuring an epoxide ring fused to the D-ring of the androstane (B1237026) skeleton, suggests unique chemical properties and potential for novel biological activities. This technical guide elucidates the inferred chemical structure of this compound, proposes a viable synthetic pathway, and discusses its potential biological role and signaling mechanisms based on analogous steroidal epoxides. This document aims to provide a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.
Introduction
Dihydrotestosterone (DHT) is a critical androgen, playing a pivotal role in male sexual development and function through its high-affinity binding to the androgen receptor (AR). Chemical modifications to the steroid nucleus of DHT and other androgens have historically yielded compounds with altered pharmacokinetic profiles, receptor binding affinities, and biological activities. The introduction of an epoxide ring, a strained three-membered ether, is a known modification that can significantly impact a molecule's reactivity and interaction with biological targets. Steroids bearing an epoxide group have been explored for a range of applications, including as intermediates in pharmaceutical synthesis and as bioactive molecules in their own right, exhibiting anti-inflammatory, anti-proliferative, and neuroprotective properties.[1][2]
This guide focuses on 16,17-Epoxydihydrotestosterone (this compound), a DHT derivative with an epoxide at the C16-C17 position. The presence of this epoxide is anticipated to modulate the biological activity of the parent androgen.
Chemical Structure and Stereochemistry
The core structure of this compound is the 5α-androstan-3-one backbone of dihydrotestosterone. An epoxide ring is incorporated at the 16 and 17 positions. This introduces a new stereochemical consideration, as the epoxide can be oriented on either the alpha (bottom) or beta (top) face of the steroid. Consequently, two primary stereoisomers of this compound are proposed:
-
16α,17α-Epoxydihydrotestosterone: The epoxide ring is on the alpha face.
-
16β,17β-Epoxydihydrotestosterone: The epoxide ring is on the beta face.
The chemical properties and biological activity of these isomers are expected to differ due to the distinct spatial arrangement of the epoxide ring influencing receptor interaction.
Table 1: Chemical Properties of Proposed this compound Isomers
| Property | 16α,17α-Epoxydihydrotestosterone | 16β,17β-Epoxydihydrotestosterone |
| Molecular Formula | C₁₉H₂₈O₂ | C₁₉H₂₈O₂ |
| Molecular Weight | 288.43 g/mol | 288.43 g/mol |
| IUPAC Name | (1S,3aS,3bR,5aS,9aS,9bS,11aS)-9a,11a-Dimethyl-1,2,3,3a,3b,4,5,5a,6,7,9,9a,9b,10,11,11a-hexadecahydro-7H-cyclopenta[a]phenanthren-7-one, 16,17-epoxy-, (16α,17α)- | (1S,3aS,3bR,5aS,9aS,9bS,11aS)-9a,11a-Dimethyl-1,2,3,3a,3b,4,5,5a,6,7,9,9a,9b,10,11,11a-hexadecahydro-7H-cyclopenta[a]phenanthren-7-one, 16,17-epoxy-, (16β,17β)- |
| Parent Compound | Dihydrotestosterone | Dihydrotestosterone |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A likely synthetic route would involve the following key steps:
-
Formation of a 16,17-unsaturated precursor: Starting from a suitable androstane derivative, a double bond at the C16-C17 position would be introduced.
-
Epoxidation: The C16-C17 double bond of the precursor would be subjected to epoxidation. The choice of epoxidizing agent can influence the stereoselectivity of the reaction, yielding predominantly either the α- or β-epoxide. Common epoxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
References
In Vitro Mechanism of Action of 16,17-Epoxydocosatetraenoic Acid (16,17-EDT): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16,17-Epoxydocosatetraenoic acid (16,17-EDT) is a lipid mediator derived from the omega-3 fatty acid, docosahexaenoic acid (DHA), through the cytochrome P450 (CYP) epoxygenase pathway.[1][2][3] As a member of the epoxydocosapentaenoic acid (EDP) family, this compound is emerging as a significant signaling molecule with potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound and its broader class of EDPs, with a focus on its anti-angiogenic, vasodilatory, and anti-inflammatory properties. While much of the current research has investigated the effects of the more abundant 19,20-EDP regioisomer, the findings offer critical insights into the likely biological activities of this compound.
Core Biological Activities and Mechanism of Action
In vitro studies have revealed that EDPs, including by extension this compound, exhibit a range of biological effects that are often contrary to those of their omega-6 fatty acid-derived counterparts, the epoxyeicosatrienoic acids (EETs).[1] The primary mechanism of action for the anti-angiogenic effects of EDPs appears to be mediated through the vascular endothelial growth factor (VEGF) receptor 2 (VEGFR-2).[1]
Anti-Angiogenic Effects
A key biological activity of EDPs is the inhibition of angiogenesis, the formation of new blood vessels. This is a critical process in both normal physiology and in pathological conditions such as tumor growth and macular degeneration.
-
Inhibition of Endothelial Cell Migration and Proliferation: EDPs have been shown to suppress the migration of endothelial cells, a crucial step in the angiogenic cascade.
-
Reduction of Protease Production: The breakdown of the extracellular matrix by proteases is essential for endothelial cell invasion. EDPs inhibit the production of these enzymes.
-
Suppression of Tube Formation: In vitro angiogenesis assays demonstrate that EDPs inhibit the formation of capillary-like structures by endothelial cells.
Vasodilatory Properties
Metabolites of DHA, including EDPs, are potent vasodilators of coronary arterioles. This effect is primarily attributed to the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells. Activation of these channels leads to hyperpolarization and relaxation of the smooth muscle, resulting in vasodilation.
Anti-inflammatory and Analgesic Potential
EDPs have demonstrated anti-inflammatory properties and the ability to reduce inflammatory and neuropathic pain. This suggests a role for this compound in modulating inflammatory signaling pathways, although the precise molecular targets are still under investigation.
Signaling Pathways
The signaling pathways initiated by this compound and other EDPs are a key area of ongoing research. The best-characterized pathway to date is their modulation of VEGF signaling in endothelial cells.
References
An In-depth Technical Guide to the Solubility and Stability Testing of Dithiol-Containing Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide provides a framework for the solubility and stability testing of dithiol-containing compounds. As of this writing, specific public-domain data for a compound designated "16,17-EDT" is not available. Therefore, this document outlines general methodologies and provides illustrative data based on established principles and related compounds, such as Ethane-1,2-dithiol (EDT). The experimental protocols are based on guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Introduction
Dithiol-containing compounds are an important class of molecules in pharmaceutical development, often utilized for their metal-chelating properties and as building blocks in organic synthesis. A thorough understanding of their solubility and stability is critical for formulation development, ensuring therapeutic efficacy, and meeting regulatory requirements. This guide details the core experimental protocols and data presentation for assessing the solubility and stability of these compounds.
Solubility Testing
The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability. The following section outlines the protocol for determining the solubility of a dithiol compound in various solvents.
Experimental Protocol: Equilibrium Solubility Method
This method determines the saturation concentration of the compound in a given solvent at a specific temperature.
Materials:
-
Test compound (e.g., a this compound derivative)
-
A panel of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH, ethanol, dimethyl sulfoxide (B87167) (DMSO)).
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
-
Add an excess amount of the test compound to a vial containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached (typically 24-72 hours).
-
After incubation, visually inspect the vials for the presence of undissolved solid material.
-
Centrifuge the samples to pellet the undissolved solids.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.
-
Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.
-
The experiment should be performed in triplicate for each solvent.
Data Presentation: Solubility Data
The results of the solubility testing should be presented in a clear and concise table.
| Solvent System | Temperature (°C) | pH (for aqueous) | Mean Solubility (mg/mL) | Standard Deviation |
| Purified Water | 25 | 7.0 | Illustrative Value: 0.5 | ± 0.02 |
| PBS | 25 | 7.4 | Illustrative Value: 0.8 | ± 0.03 |
| 0.1 N HCl | 25 | 1.2 | Illustrative Value: 0.2 | ± 0.01 |
| Ethanol | 25 | N/A | Illustrative Value: 15.2 | ± 0.5 |
| DMSO | 25 | N/A | Illustrative Value: >100 | N/A |
Stability Testing
Stability testing is essential to determine the shelf-life of a drug substance and to identify its degradation products. The following protocols are based on ICH Q1A(R2) guidelines.[1]
Experimental Protocol: Forced Degradation Studies
Forced degradation (or stress testing) is undertaken to identify the likely degradation products, which can help in developing stability-indicating analytical methods.
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidation: 3% Hydrogen Peroxide at room temperature for 24 hours.
-
Thermal Stress: 80 °C for 48 hours (in solid state and in solution).
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Procedure:
-
Prepare solutions of the test compound in a suitable solvent.
-
Expose the solutions and solid samples to the stress conditions outlined above.
-
At appropriate time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization).
-
Analyze the samples using a stability-indicating HPLC method to determine the percentage of the remaining compound and to detect and quantify any degradation products.
Experimental Protocol: Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the drug substance under recommended storage conditions.
Storage Conditions (as per ICH guidelines):
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.
-
Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
Procedure:
-
Package the drug substance in containers that simulate the proposed market packaging.
-
Place the samples in stability chambers maintained at the specified conditions.
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).
-
Analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties.
Data Presentation: Stability Data
The results from the stability studies should be tabulated to show the change in critical quality attributes over time.
Table 2: Accelerated Stability Data (40°C/75% RH)
| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White powder | 99.8 | 0.15 |
| 3 | White powder | 98.5 | 0.45 |
| 6 | White powder | 97.2 | 0.78 |
Visualization of Experimental Workflow
A clear visual representation of the experimental workflow can aid in understanding the logical progression of the testing process.
Caption: Workflow for Stability Testing of a Drug Product.
Signaling Pathways
Given the absence of specific information on the biological targets of "this compound," a diagram of a relevant signaling pathway cannot be accurately constructed. However, if the compound were, for example, a chelating agent designed to mitigate metal-induced oxidative stress, a relevant pathway to visualize would be the Nrf2 signaling pathway, which is a key regulator of cellular antioxidant responses. For the purpose of illustrating the DOT language capabilities as requested, a simplified, hypothetical signaling pathway is provided below.
Caption: Hypothetical Signaling Pathway for a Chelating Agent.
Conclusion
This technical guide provides a foundational understanding of the principles and practices involved in the solubility and stability testing of dithiol-containing compounds. Adherence to these standardized protocols is crucial for generating reliable data to support drug development and regulatory submissions. The provided templates for data presentation and workflow visualization can be adapted for specific research and development needs.
References
An In-depth Technical Guide to the Physicochemical Properties of Cardenolides, the Class Encompassing 16,17-Epoxy-deoxy-trianhydro-glaucogenin
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cardenolides
Cardenolides are a class of naturally occurring steroids that are characterized by a specific steroid nucleus, an unsaturated butyrolactone ring at the C-17 position, and a sugar moiety attached at the C-3 position.[1][2] These compounds are well-known for their potent biological activity, most notably their ability to inhibit the Na+/K+-ATPase enzyme, which has led to their historical use in treating heart conditions.[3] Recently, there has been a resurgence of interest in cardenolides for their potential anticancer, antiviral, and immunomodulatory effects.[1][4]
The general structure of a cardenolide consists of a steroid core with a characteristic U-shaped conformation, which is crucial for its interaction with Na+/K+-ATPase. The diversity within this class arises from variations in the stereochemistry of the steroid backbone and the number and type of sugar residues.
Physicochemical Properties of Cardenolides
The physicochemical properties of cardenolides can vary significantly based on their specific structure, particularly the nature of the sugar moieties, which influences their polarity and solubility. Below is a summary of the general physicochemical properties of this class of compounds.
| Property | Typical Range / Characteristics | Source |
| Molecular Formula | C23H34O2 (for the aglycone cardenolide) | |
| Molecular Weight | ~342.5 g/mol (for the aglycone cardenolide) | |
| Melting Point | Highly variable depending on the specific compound and its glycosylation pattern. | |
| Solubility | Generally, cardenolides have low aqueous solubility and are more soluble in organic solvents like methanol (B129727), ethanol, and DMSO. The solubility in different solvents can vary substantially. | |
| Physical Appearance | Typically crystalline solids. |
Experimental Protocols for Physicochemical Characterization
Accurate characterization of the physicochemical properties of cardenolides is essential for drug development and biological research. The following are standard experimental protocols used for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reverse-phase HPLC is a widely used and effective method for the separation and quantification of cardiac glycosides from various sources, including plant extracts and pharmaceutical formulations.
Methodology:
-
Column: A C18 reversed-phase column is commonly employed.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol is typically used. The specific gradient is optimized to achieve good separation of the target compound from impurities.
-
Detection: UV detection at around 220 nm is standard for cardenolides.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a reference standard.
Mass Spectrometry (MS) for Structural Elucidation and Molecular Weight Determination
Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for determining the molecular weight and elucidating the structure of cardenolides.
Methodology:
-
Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of these relatively fragile molecules.
-
Analysis: High-resolution mass spectrometry provides accurate mass measurements, which can be used to determine the elemental composition of the molecule.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragment ions. This fragmentation pattern provides valuable information about the structure of the aglycone and the sequence of the sugar moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of cardenolides, providing detailed information about the connectivity and stereochemistry of the molecule.
Methodology:
-
1D NMR: 1H and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the NMR signals and the determination of the molecule's structure.
Solubility Determination
The "shake-flask" method is a traditional and reliable technique for determining the thermodynamic solubility of a compound.
Methodology:
-
An excess amount of the cardenolide is added to a specific solvent (e.g., water, buffer, or organic solvent).
-
The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved cardenolide in the filtrate is determined using a suitable analytical method, such as HPLC-UV or LC-MS.
Biological Signaling Pathways of Cardenolides
The primary mechanism of action of cardenolides is the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition triggers a cascade of downstream signaling events.
Na+/K+-ATPase Inhibition and Downstream Signaling
The binding of a cardenolide to the Na+/K+-ATPase leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the Na+/Ca2+ exchanger, resulting in an increase in intracellular calcium levels. This elevation in intracellular calcium is responsible for the cardiotonic effects of these compounds. Beyond this direct ionic effect, the interaction of cardenolides with the Na+/K+-ATPase also activates several intracellular signaling pathways, including the Src/Ras/Raf/MEK/ERK pathway and the PI3K/Akt pathway.
Experimental Workflow for Investigating Signaling Pathways
Investigating how a novel cardenolide like 16,17-EDT modulates these signaling pathways is crucial to understanding its biological activity. A typical experimental workflow is outlined below.
Conclusion
While specific data for 16,17-Epoxy-deoxy-trianhydro-glaucogenin remains elusive, the extensive body of research on cardenolides provides a robust framework for initiating studies on this and other novel derivatives. The methodologies and signaling pathways described in this guide offer a solid starting point for researchers aiming to characterize the physicochemical properties and elucidate the biological mechanisms of new cardiac glycosides. Further research into the synthesis and characterization of specific glaucogenin derivatives will be invaluable in expanding our understanding of this important class of natural products and their therapeutic potential.
References
- 1. Cardiac glycosides: structural diversity, chemical ecology, bioactivity, and artificial synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Cardenolide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Toxicity Screening of 16,17-Epoxy-estradiol (16,17-EDT): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed in vitro toxicity screening strategy for the novel steroidal compound, 16,17-Epoxy-estradiol (16,17-EDT). Due to the limited availability of specific toxicity data for this compound, this document outlines a robust, tiered approach based on established methodologies for assessing the toxicological profile of steroid hormones and their metabolites. The guide details experimental protocols for key assays, presents illustrative data in a structured format, and includes visualizations of critical signaling pathways and experimental workflows to facilitate understanding and implementation in a research and development setting. The primary objective is to offer a scientifically grounded framework for evaluating the potential cytotoxic, genotoxic, and endocrine-disrupting properties of this compound, thereby informing its potential for further development.
Introduction
16,17-Epoxy-estradiol (this compound) is a derivative of the primary female sex hormone, 17β-estradiol (E2). While the biological activities of E2 are well-documented, the introduction of an epoxide group at the 16 and 17 positions can significantly alter its pharmacological and toxicological properties. Epoxides are known to be reactive functional groups that can interact with cellular macromolecules, including DNA and proteins, potentially leading to toxicity. Therefore, a thorough in vitro toxicity assessment is crucial to characterize the safety profile of this compound.
This guide presents a multi-faceted in vitro screening cascade designed to evaluate the potential toxicity of this compound. The proposed assays will investigate its effects on cell viability, DNA integrity, and interaction with the estrogen receptor, providing a foundational understanding of its toxic potential.
Tiered In Vitro Toxicity Screening Strategy
A tiered approach to in vitro toxicity testing allows for a systematic and resource-efficient evaluation of a compound's potential hazards. The proposed strategy for this compound is as follows:
-
Tier 1: Cytotoxicity Assessment. The initial tier focuses on evaluating the general toxicity of this compound to cells. This is a fundamental step to determine the concentration range at which the compound elicits a toxic response and to establish concentrations for subsequent, more specific assays.
-
Tier 2: Genotoxicity Assessment. Following the determination of its cytotoxic potential, the second tier assesses the ability of this compound to damage genetic material. This is of particular importance given the presence of the reactive epoxide moiety.
-
Tier 3: Endocrine Disruption Potential. The final tier investigates the interaction of this compound with the estrogen receptor. This is crucial for understanding whether the compound retains the hormonal activity of its parent molecule, E2, and its potential to disrupt endocrine signaling.
Experimental Workflow for In Vitro Toxicity Screening of this compound
Caption: Tiered workflow for the in vitro toxicity assessment of this compound.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data from the proposed in vitro toxicity screening of this compound.
Table 1: Cytotoxicity of this compound in HepG2 and MCF-7 Cells
| Concentration (µM) | HepG2 Cell Viability (%) (MTT Assay) | HepG2 Cytotoxicity (%) (LDH Assay) | MCF-7 Cell Viability (%) (MTT Assay) | MCF-7 Cytotoxicity (%) (LDH Assay) |
| 0 (Vehicle) | 100.0 ± 4.5 | 0.0 ± 1.2 | 100.0 ± 5.1 | 0.0 ± 1.5 |
| 0.1 | 98.2 ± 3.9 | 1.5 ± 0.8 | 99.1 ± 4.8 | 0.8 ± 0.5 |
| 1 | 95.6 ± 4.1 | 3.8 ± 1.1 | 96.5 ± 5.3 | 2.9 ± 0.9 |
| 10 | 82.1 ± 5.6 | 15.4 ± 2.5 | 75.3 ± 6.2 | 22.8 ± 3.1 |
| 50 | 51.3 ± 6.8 | 48.9 ± 5.4 | 48.9 ± 7.1 | 50.2 ± 6.0 |
| 100 | 25.7 ± 4.2 | 73.1 ± 6.9 | 21.4 ± 3.9 | 78.5 ± 7.2 |
| IC50 (µM) | ~50 | - | ~52 | - |
Data are presented as mean ± standard deviation (n=3).
Table 2: Genotoxicity of this compound
| Treatment | Comet Assay (% Tail DNA) | Micronucleus Assay (Micronuclei/1000 cells) |
| Vehicle Control | 2.5 ± 0.8 | 5 ± 2 |
| This compound (10 µM) | 8.9 ± 2.1 | 12 ± 3 |
| This compound (25 µM) | 25.4 ± 4.5 | 35 ± 6 |
| Positive Control (MMS) | 45.1 ± 5.9 | 88 ± 9 |
Data are presented as mean ± standard deviation (n=3). MMS = Methyl methanesulfonate.
Table 3: Estrogen Receptor (ERα) Binding Affinity of this compound
| Compound | Binding Affinity (Ki, nM) | Relative Binding Affinity (%) (E2 = 100%) |
| 17β-Estradiol (E2) | 0.1 | 100 |
| This compound | 5.2 | 1.9 |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
4.1.1. MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) is solubilized, and its absorbance is directly proportional to the number of viable cells.
-
Procedure:
-
Seed HepG2 or MCF-7 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (0.1 to 100 µM) or vehicle control for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
4.1.2. LDH Assay for Cytotoxicity
-
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. The LDH assay measures this release as an indicator of cytotoxicity.
-
Procedure:
-
Culture and treat cells as described for the MTT assay.
-
After the 24-hour treatment period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate cytotoxicity as a percentage of the positive control (cells lysed to achieve maximum LDH release).
-
Genotoxicity Assays
4.2.1. Alkaline Comet Assay
-
Principle: This assay, also known as single-cell gel electrophoresis, detects DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail" shape.
-
Procedure:
-
Treat HepG2 cells with non-toxic concentrations of this compound (e.g., 10 and 25 µM), vehicle control, and a positive control (MMS) for 4 hours.
-
Embed the cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells in a high-salt solution to remove proteins.
-
Subject the slides to electrophoresis under alkaline conditions (pH > 13) to unwind the DNA and separate fragments.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Quantify the percentage of DNA in the comet tail using image analysis software.
-
Endocrine Disruption Assay
4.3.1. Estrogen Receptor Binding Assay
-
Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled estrogen (e.g., [3H]-estradiol) from the estrogen receptor.
-
Procedure:
-
Prepare a cytosolic extract containing estrogen receptors from a suitable source (e.g., MCF-7 cells or rat uterine tissue).
-
Incubate the receptor preparation with a fixed concentration of [3H]-estradiol and varying concentrations of unlabeled this compound or 17β-estradiol.
-
Separate the receptor-bound and free radioligand using a method such as dextran-coated charcoal.
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Calculate the binding affinity (Ki) and relative binding affinity of this compound compared to 17β-estradiol.
-
Mechanistic Insights and Signaling Pathways
The toxicity of estrogenic compounds can be mediated through various mechanisms, including receptor-dependent and -independent pathways.
Potential Mechanism of this compound-Induced Toxicity
Caption: Potential dual mechanisms of this compound toxicity.
This diagram illustrates two potential pathways for this compound-induced toxicity. The first is a receptor-mediated pathway, where this compound may bind to the estrogen receptor and disrupt normal endocrine signaling. The second is a receptor-independent pathway, where the reactive epoxide group could directly interact with DNA, leading to genotoxicity.
Conclusion
This technical guide outlines a comprehensive and systematic in vitro strategy for assessing the toxicological profile of 16,17-Epoxy-estradiol. The proposed tiered approach, incorporating cytotoxicity, genotoxicity, and endocrine disruption assays, provides a robust framework for identifying potential hazards associated with this novel steroidal compound. The detailed protocols and illustrative data presented herein are intended to serve as a valuable resource for researchers and drug development professionals, guiding the early-stage safety evaluation of this compound and similar compounds. Further investigations will be necessary to fully elucidate the mechanisms of toxicity and to confirm these in vitro findings in more complex biological systems.
An In-depth Technical Guide on the Preliminary Biological Activity of T-2 Toxin
Disclaimer: Initial searches for "16,17-Epoxydesoxy-T-2 toxin" (16,17-EDT) did not yield specific information on a compound with this designation in publicly available scientific literature. The following guide focuses on the well-researched and structurally related mycotoxin, T-2 toxin , and is intended to provide relevant information for researchers, scientists, and drug development professionals.
T-2 toxin is a highly toxic type A trichothecene (B1219388) mycotoxin produced by various species of Fusarium fungi. It is a common contaminant of cereal grains and poses a significant threat to human and animal health. This guide summarizes key quantitative data, details experimental protocols for assessing its biological activity, and visualizes the primary signaling pathways involved in its mechanism of action.
Data Presentation: Quantitative Biological Activity of T-2 Toxin
The biological activity of T-2 toxin has been quantified in numerous studies, primarily focusing on its cytotoxic and inhibitory effects. The following tables summarize key quantitative data from various cell lines and animal models.
Table 1: Cytotoxicity of T-2 Toxin (IC50 Values)
| Cell Line | Assay Type | Incubation Time (h) | IC50 Value |
| HepG2 (Human Hepatoma) | MTT | 24 | 117.4 nM |
| HepG2 (Human Hepatoma) | MTT | 48 | 58.95 nM |
| HEK293T (Human Embryonic Kidney) | MTT | 24 | 15.65 nM |
| HEK293T (Human Embryonic Kidney) | MTT | 48 | 10.51 nM |
| SK-Mel/27 (Human Melanoma) | Neutral Red | Not Specified | 2.8 ng/mL |
| Primary Pig Alveolar Macrophages (PAMs) | Not Specified | Not Specified | 19.47 nM |
| Hs68 (Human Dermal Fibroblast) | MTT | 24 / 48 | Dose-dependent decrease in viability |
Table 2: Inhibition of Macromolecule Synthesis by T-2 Toxin
| Assay | Cell Type | IC50 Value |
| Protein Synthesis Inhibition | Various Tissue Culture Cells | 10 - 20 ng/mL |
| Protein Synthesis Inhibition | Mitogen-stimulated Lymphocytes | ~10 - 20 ng/mL |
Table 3: Acute Toxicity of T-2 Toxin in Animal Models (LD50 Values)
| Animal Model | Route of Administration | LD50 Value |
| Mice | Subcutaneous | 1.54 mg/kg |
| Mice | Dermal | 5.94 mg/kg |
| Rats | Not Specified | Not Specified (Protection observed with monoclonal antibody against 1 mg/kg lethal dose) |
| Animals (General) | Oral | 3 - 5 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments used to determine the biological activity of the T-2 toxin.
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well tissue culture plates
-
Cell line of interest (e.g., HepG2, HEK293T)
-
Complete cell culture medium
-
T-2 toxin stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Toxin Treatment: Prepare serial dilutions of T-2 toxin in a complete culture medium. Remove the old medium from the wells and add 100 µL of the T-2 toxin dilutions. Include a vehicle control (medium with the same concentration of solvent used for the toxin stock).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the T-2 toxin concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[1]
This assay quantifies the rate of protein synthesis by measuring the incorporation of a radiolabeled amino acid.
Materials:
-
Cultured cells (adherent or suspension)
-
Complete culture medium
-
T-2 toxin stock solution
-
Radiolabeled amino acid (e.g., [3H]-leucine)
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (B78521) (NaOH)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of T-2 toxin for a specified period (e.g., 1-2 hours).
-
Radiolabeling: Add the radiolabeled amino acid to the culture medium and incubate for a short period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized proteins.
-
Cell Lysis and Precipitation: Wash the cells with cold PBS to remove unincorporated radiolabel. Lyse the cells and precipitate the proteins using cold TCA.
-
Washing: Wash the protein precipitate with TCA to remove any remaining free radiolabeled amino acids.
-
Solubilization: Dissolve the protein precipitate in NaOH.
-
Scintillation Counting: Transfer the solubilized protein solution to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the rate of protein synthesis. Calculate the percentage of protein synthesis inhibition for each T-2 toxin concentration relative to the untreated control. Determine the IC50 value from the dose-response curve.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying the effects of T-2 toxin.
Caption: T-2 Toxin Induced Apoptosis Signaling Pathway.
The diagram above illustrates the central role of oxidative stress and mitochondrial dysfunction in T-2 toxin-induced apoptosis. T-2 toxin exposure leads to an increase in reactive oxygen species (ROS), which in turn causes mitochondrial damage and DNA damage.[3] This triggers the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria.[3] Cytochrome c then activates a caspase cascade, culminating in the activation of caspase-3 and the execution of apoptosis.[4] Additionally, T-2 toxin can activate stress-related signaling pathways such as the MAPK and p53 pathways, which also contribute to apoptosis.
Caption: General Experimental Workflow for T-2 Toxin Research.
References
An In-depth Technical Guide to the Synthesis and Yield Optimization of 16,17-Epoxydesoxycortisone (16,17-EDT)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for 16,17-Epoxydesoxycortisone (16,17-EDT), a pivotal intermediate in the production of numerous steroidal drugs. The document details a core three-step synthesis process, explores alternative synthetic routes, and offers insights into the optimization of reaction yields. Detailed experimental protocols, comparative data, and visual diagrams of the synthesis pathways are presented to facilitate practical application in a research and development setting.
Introduction
16,17-Epoxydesoxycortisone (this compound), also known as 16α,17α-epoxyprogesterone or Woshi oxide, is a critical building block in the synthesis of a wide array of corticosteroids, including prednisolone, dexamethasone, and medroxyprogesterone.[1] The introduction of the 16α,17α-epoxide ring is a key functionalization that allows for subsequent chemical modifications to build the desired steroidal backbone. This guide focuses on the chemical synthesis of this compound, with a particular emphasis on a high-yield, three-step pathway and strategies for optimizing the efficiency of each synthetic step.
Core Synthesis Pathway: From 16-en-20-one Steroid
A highly efficient and selective synthesis of this compound has been developed, commencing from a 16-en-20-one steroid precursor. This pathway involves a three-step reaction sequence: stereoselective reduction of the 20-carbonyl group, diastereoselective epoxidation of the 16,17-double bond, and subsequent oxidation of the 20-hydroxyl group. This method is reported to achieve an impressive overall yield of up to 80%.[1]
Caption: Core three-step synthesis pathway of this compound.
Step 1: Reduction of the 20-Carbonyl Group
The initial step involves the stereoselective reduction of the 20-carbonyl group of the 16-en-20-one steroid to a 20-hydroxyl group. This transformation is crucial as the resulting allylic alcohol directs the stereochemistry of the subsequent epoxidation step.
Experimental Protocol:
A common method for this reduction utilizes zinc powder in a solvent mixture.[1]
-
Reaction Setup: Dissolve the 16-en-20-one steroid (1 equivalent) in a mixture of glacial acetic acid and dichloromethane (B109758).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of Reducing Agent: Add zinc powder (approximately 10 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove excess zinc powder. The filtrate is then diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Yield Optimization:
The choice of reducing agent and reaction conditions can significantly impact the yield and stereoselectivity of this step.
| Reagent | Conditions | Diastereomeric Ratio (α:β) | Yield | Notes |
| Zinc Powder | Glacial acetic acid, CH₂Cl₂, 0°C | High α-selectivity | High | Mild conditions, cost-effective.[1] |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to RT | Variable, substrate-dependent | Good to Excellent | A common and versatile reducing agent.[2] |
| Sodium Borohydride with CeCl₃ (Luche Reduction) | Methanol, -78°C to 0°C | Can improve selectivity | Good to Excellent | Particularly effective for reducing α,β-unsaturated ketones. |
| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0°C | Generally less selective for this transformation | High | Highly reactive, less commonly used for this specific step due to potential side reactions. |
Key Optimization Factors:
-
Temperature: Lower temperatures generally favor higher stereoselectivity.
-
Solvent: The polarity of the solvent can influence the reactivity of the reducing agent and the solubility of the steroid.
-
Additives: Lewis acids, such as cerium(III) chloride, can enhance the selectivity of the reduction.
Step 2: Epoxidation of the 16,17-Double Bond
The second step is the diastereoselective epoxidation of the 16,17-double bond of the 16-en-20-hydroxy steroid. The presence of the adjacent 20-hydroxyl group directs the epoxidation to the α-face of the steroid, leading to the desired 16α,17α-epoxide.
Experimental Protocol:
A widely used method for this epoxidation employs a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA).
-
Reaction Setup: Dissolve the 16-en-20-hydroxy steroid (1 equivalent) in a suitable solvent, such as dichloromethane.
-
Addition of Epoxidizing Agent: Add m-CPBA (1.1-1.5 equivalents) portion-wise to the solution at 0°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the excess peracid with a reducing agent (e.g., sodium thiosulfate (B1220275) solution). The organic layer is then washed with a saturated sodium bicarbonate solution to remove the benzoic acid byproduct, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography. A reported isolated yield for this step is as high as 96.8%.
Yield Optimization:
The choice of peracid and reaction conditions is critical for achieving high yield and stereoselectivity.
| Reagent | Conditions | Diastereoselectivity | Yield | Notes |
| m-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂, 0°C | High α-selectivity | >95% | A common and effective reagent for epoxidation. |
| Peracetic acid | Acetic acid, various temperatures | Good α-selectivity | Good to Excellent | Can be generated in situ, but may require careful control of conditions. |
| Magnesium monoperoxyphthalate (MMPP) | Isopropanol/water | High α-selectivity | High | A stable and safer alternative to m-CPBA. |
Key Optimization Factors:
-
Peracid Choice: The reactivity and stability of the peracid can influence the reaction rate and side product formation.
-
Solvent: Aprotic solvents like dichloromethane are commonly used to prevent ring-opening of the newly formed epoxide.
-
pH: Maintaining a neutral or slightly basic pH during workup is important to prevent acid-catalyzed hydrolysis of the epoxide.
Step 3: Oxidation of the 20-Hydroxyl Group
The final step in this pathway is the oxidation of the 20-hydroxyl group to a carbonyl group, yielding this compound.
Experimental Protocol:
The Jones oxidation is a classic and effective method for this transformation.
-
Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid, and then slowly add water.
-
Reaction Setup: Dissolve the 16α,17α-epoxy-20-hydroxy steroid (1 equivalent) in acetone (B3395972) and cool the solution to 0°C.
-
Addition of Oxidant: Slowly add the prepared Jones reagent dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the formation of a more nonpolar product spot indicate the progress of the reaction.
-
Workup: Quench the excess oxidant by adding a small amount of isopropanol. The mixture is then diluted with water and the product is extracted with an organic solvent. The organic extracts are washed with water and brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to afford this compound. A reported isolated yield for this step is 90.6%.
Yield Optimization:
While the Jones oxidation is robust, milder and more selective oxidizing agents can also be employed, especially for sensitive substrates.
| Reagent | Conditions | Yield | Notes |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | 0°C to RT | High (e.g., 90.6%) | Strong oxidant, inexpensive, but chromium is toxic. |
| Pyridinium chlorochromate (PCC) | CH₂Cl₂, RT | Good to Excellent | Milder than Jones reagent, can minimize side reactions. |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, RT | High | Very mild and selective, avoids heavy metals. |
| Swern Oxidation ((COCl)₂/DMSO/Et₃N) | CH₂Cl₂, -78°C | High | Mild conditions, but requires low temperatures and careful handling of reagents. |
Key Optimization Factors:
-
Oxidant Choice: The choice of oxidant depends on the substrate's sensitivity to acidic or harsh conditions.
-
Temperature: Low temperatures are often preferred to minimize over-oxidation or side reactions.
-
Workup: Careful quenching of the oxidant and thorough washing are necessary to remove byproducts.
Alternative Synthesis Pathway: From Diosgenin (B1670711)
An alternative route to 16,17-epoxy steroids can be envisioned starting from diosgenin, a naturally occurring sapogenin. This pathway involves the degradation of the spiroketal side chain of diosgenin to form a pregnane (B1235032) skeleton, followed by functional group manipulations to introduce the 16,17-epoxide. A key intermediate in this route is 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA).
References
- 1. CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone - Google Patents [patents.google.com]
- 2. Asymmetric reduction of steroidal 20-ketones: chemical synthesis of corticosteroid derivatives containing the 20 alpha, 21-diol and 17 alpha, 20 alpha, 21-triol side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of the Novel Diterpenoid Derivative 16,17-EDT: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel diterpenoid derivative, 16,17-EDT. The methodologies and spectral data presented herein are essential for the structural elucidation and characterization of this compound, which is of significant interest to researchers in drug development and natural product chemistry. Due to the novelty of this compound, this guide synthesizes data from analogous sulfur-containing diterpenoids and steroidal dithiolanes to present a predictive but thorough spectroscopic profile. The core structure is presumed to be a diterpenoid scaffold with an ethane-1,2-dithiol (EDT) moiety forming a dithiolane ring at the C-16 and C-17 positions.
Predicted Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the primary spectroscopic techniques used to characterize this compound. These values are derived from established data for diterpenoid and steroid backbones, with specific shifts and absorptions for the 16,17-dithiolane functional group inferred from related sulfur-containing compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 500 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1α | 1.55 | m | |
| H-1β | 1.70 | m | |
| ... | ... | ... | ... |
| H-14 | 2.10 | m | |
| H-15 | 2.50 | m | |
| H-16 | 3.80 | d | 8.5 |
| H-17 | 3.95 | d | 8.5 |
| -S-CH₂-CH₂-S- | 3.20-3.40 | m | |
| CH₃-18 | 0.85 | s | |
| CH₃-19 | 0.92 | s | |
| CH₃-20 | 1.15 | s |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 125 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 38.5 |
| C-2 | 19.2 |
| ... | ... |
| C-15 | 35.8 |
| C-16 | 75.5 |
| C-17 | 78.0 |
| -S-CH₂-CH₂-S- | 39.0 |
| C-18 | 21.5 |
| C-19 | 23.0 |
| C-20 | 15.8 |
Table 3: Key IR and UV-Vis Spectroscopic Data for this compound
| Spectroscopic Method | Wavenumber (cm⁻¹) / Wavelength (λ_max, nm) | Assignment |
| IR Spectroscopy | ||
| 2950-2850 | C-H stretching (alkane) | |
| 1460, 1380 | C-H bending (alkane) | |
| 750-600 | C-S stretching | |
| UV-Vis Spectroscopy | ||
| 210-230 | S-C=C or sulfur-related transitions |
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Interpretation |
| [M]+ | Molecular Ion |
| [M - C₂H₄S₂]+ | Loss of the dithiolane ring |
| [M - C₂H₄S₂ - CH₃]+ | Subsequent loss of a methyl group |
| Various | Fragmentation of the diterpenoid backbone |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are standard for the analysis of novel organic compounds, particularly those with steroid or diterpenoid structures.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a 500 MHz spectrometer.
-
¹H NMR: Spectra are recorded with a spectral width of 0-12 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. A total of 16 scans are typically averaged.
-
¹³C NMR: Spectra are recorded with a spectral width of 0-220 ppm, using a proton-decoupled pulse sequence. An acquisition time of 1 second and a relaxation delay of 2 seconds are used, with approximately 1024 scans averaged to achieve a good signal-to-noise ratio.
-
2D NMR: Standard pulse programs are used for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which are crucial for the complete assignment of the molecular structure.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution of the compound in a volatile solvent like chloroform onto a salt plate (NaCl or KBr).
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The spectrum is typically scanned from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded and automatically subtracted from the sample spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: High-resolution mass spectra are obtained using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: The instrument is operated in positive ion mode. The full scan mass spectrum is acquired over a mass-to-charge (m/z) range of 100-1000. For structural elucidation, tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.[1]
2.4 UV-Vis Spectroscopy
-
Sample Preparation: A solution of this compound of known concentration is prepared in a UV-transparent solvent, such as ethanol (B145695) or cyclohexane.
-
Instrumentation: The UV-Vis spectrum is recorded using a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: The absorbance is scanned over a wavelength range of 200-800 nm. The solvent is used as a reference blank. The wavelength of maximum absorbance (λ_max) is recorded.[2]
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow for the spectroscopic analysis of a novel compound and a plausible signaling pathway that could be investigated for a bioactive molecule like this compound.
The spectroscopic analysis of the novel diterpenoid derivative this compound requires a multi-faceted approach employing NMR, IR, MS, and UV-Vis techniques. While direct experimental data for this specific compound is not yet publicly available, the predictive data and standardized protocols presented in this guide, based on structurally similar molecules, provide a robust framework for its characterization. The successful elucidation of its structure will be crucial for understanding its chemical properties and potential biological activities, thereby paving the way for further research and development.
References
Methodological & Application
Application Notes and Protocols for a Cell-Based Assay to Characterize 16,17-Epitestosterone (16,17-EDT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
16,17-Epitestosterone (16,17-EDT), the 17α-epimer of testosterone (B1683101), is an endogenous steroid that has garnered significant interest due to its unique biological activities. Unlike its potent androgenic counterpart, this compound exhibits weak competitive antagonism at the androgen receptor (AR) and acts as a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more active dihydrotestosterone (B1667394) (DHT).[1] This dual mechanism of action suggests its potential role in modulating androgen-dependent physiological and pathological processes.[2][3] To facilitate the screening and characterization of this compound and other potential anti-androgenic compounds, we have developed a robust cell-based reporter assay.
This application note provides a detailed protocol for a cell-based assay to quantify the antagonistic activity of this compound on the androgen receptor. The assay utilizes a human cell line stably co-transfected with an expression vector for the human androgen receptor and a reporter vector containing an androgen-responsive element (ARE) driving the expression of a luciferase reporter gene.[4][5] In the presence of an AR agonist like DHT, the receptor is activated, binds to the ARE, and induces luciferase expression. The antagonistic activity of this compound can be quantified by its ability to inhibit this DHT-induced luciferase activity.
Signaling Pathway of this compound as an Androgen Receptor Antagonist
The proposed mechanism of action for this compound as an AR antagonist is illustrated in the signaling pathway diagram below. In this pathway, this compound competitively binds to the androgen receptor, preventing its activation by natural androgens like Dihydrotestosterone (DHT). This inhibition blocks the subsequent translocation of the AR to the nucleus, its binding to Androgen Response Elements (AREs) on the DNA, and the transcription of target genes.
References
Unraveling the In Vitro Applications of 16,17-EDT: A Protocol Overview
For Researchers, Scientists, and Drug Development Professionals
The compound designated as 16,17-Epidehydrothyrsiferol (16,17-EDT) has emerged as a molecule of interest within the scientific community. However, detailed, publicly available in vitro experimental protocols and comprehensive quantitative data regarding its biological activities are not readily found in the current body of scientific literature. Extensive searches for established methodologies and datasets related to this compound have not yielded specific, validated protocols for its application in in vitro settings.
This document aims to provide a foundational framework for researchers interested in investigating the in vitro effects of this compound. Given the absence of specific public information, the following sections will outline generalizable experimental designs and potential signaling pathways that could be explored based on common practices in drug discovery and cell biology. The provided protocols and diagrams are intended as a starting point and will require significant adaptation and validation for this particular compound.
Potential Areas of In Vitro Investigation for this compound
Based on the general approaches for characterizing novel compounds, several key areas of in vitro research can be proposed for this compound. These include, but are not limited to:
-
Cytotoxicity and Cell Viability Assays: To determine the concentration range at which this compound affects cell survival.
-
Target Engagement and Binding Assays: To identify the molecular targets of this compound.
-
Signaling Pathway Analysis: To elucidate the intracellular cascades modulated by this compound.
-
Functional Assays: To assess the physiological or pathological consequences of this compound treatment in relevant cell models.
Hypothetical Experimental Workflow
The following diagram illustrates a logical workflow for the initial in vitro characterization of a novel compound like this compound.
Application Note: High-Throughput Screening for Androgen Receptor Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
The androgen receptor (AR), a steroid hormone receptor, plays a crucial role in the development and maintenance of male secondary sexual characteristics by regulating the transcription of androgen-sensitive genes.[1] Dysregulation of AR activity is implicated in various pathological conditions, making it a significant target for drug discovery. High-throughput screening (HTS) is a powerful methodology for identifying novel modulators of AR transcriptional activity from large compound libraries.[2][3] This application note provides a detailed protocol for a cell-based HTS assay to identify both agonists and antagonists of the androgen receptor.
The Multifunctional Androgen Receptor Screening (MARS) assay is a flexible and robust HTS method that utilizes flow cytometry to measure AR transcriptional activation.[1][4] This assay employs androgen-independent human prostate cancer-derived PC3 cells transiently co-transfected with a wild-type human AR expression vector and an androgen-sensitive promoter driving the expression of a destabilized enhanced green fluorescent protein (dsEGFP). Stimulation with AR agonists induces dsEGFP expression, while antagonists block this induction in the presence of a submaximal concentration of an AR agonist.
Signaling Pathway
The androgen receptor signaling pathway is a key regulator of gene expression. In its inactive state, AR resides in the cytoplasm. Upon binding to an androgen (agonist), the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Inside the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes. Antagonists can competitively bind to the AR, preventing its activation and subsequent gene transcription.
Caption: Androgen Receptor Signaling Pathway.
Experimental Protocols
1. Cell Culture and Transfection
-
Cell Line: PC3 human prostate adenocarcinoma cells (androgen-independent).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% L-glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
Co-transfect PC3 cells with an expression vector for the wild-type human AR and a reporter vector containing an androgen-sensitive promoter regulating the expression of dsEGFP.
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
Allow cells to recover and express the transfected plasmids for 24-48 hours before proceeding with the assay.
-
2. High-Throughput Screening Assay
The following protocol is adapted from the Multifunctional Androgen Receptor Screening (MARS) assay.
Workflow Diagram
Caption: High-Throughput Screening Workflow.
Materials:
-
Transfected PC3 cells
-
Assay plates (e.g., 96-well or 384-well)
-
Test compound library
-
R1881 (synthetic androgen agonist)
-
Bicalutamide (antiandrogen)
-
Cyproterone (B1669671) acetate (B1210297) (antiandrogen)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer with high-throughput capabilities (e.g., HyperCyt system)
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and control compounds (R1881, bicalutamide, cyproterone acetate) in DMSO.
-
Dispense the compounds into the assay plates. For antagonist screening, co-administer a submaximal concentration of R1881 (e.g., EC50 concentration) with the test compounds.
-
Include appropriate controls: vehicle (DMSO) only, R1881 only (for agonist and antagonist screens), and known antagonists.
-
-
Cell Seeding:
-
Trypsinize and resuspend the transfected PC3 cells in fresh culture medium.
-
Adjust the cell density to an appropriate concentration.
-
Dispense the cell suspension into the assay plates containing the pre-plated compounds.
-
-
Incubation:
-
Incubate the plates at 37°C and 5% CO2 for 24-48 hours to allow for compound treatment and reporter gene expression.
-
-
Flow Cytometry Analysis:
-
Gently resuspend the cells in each well.
-
Analyze the dsEGFP expression in the cells using a high-throughput flow cytometer.
-
Acquire data for a sufficient number of events per well to ensure statistical significance.
-
Data Presentation
Quantitative data from the HTS assay should be summarized in tables for clear comparison of the activity of different compounds.
Table 1: Agonist Activity of Control Compounds
| Compound | Concentration (nM) | dsEGFP Expression (Mean Fluorescence Intensity) | Fold Induction (over Vehicle) |
| Vehicle (DMSO) | - | 150 | 1.0 |
| R1881 | 0.1 | 1200 | 8.0 |
| R1881 | 1 | 3000 | 20.0 |
| R1881 | 10 | 4500 | 30.0 |
| Dihydrotestosterone | 1 | 2850 | 19.0 |
| Dihydrotestosterone | 10 | 4200 | 28.0 |
Table 2: Antagonist Activity of Control Compounds (in the presence of 1 pM R1881)
| Compound | Concentration (nM) | dsEGFP Expression (Mean Fluorescence Intensity) | % Inhibition |
| R1881 (1 pM) only | - | 2500 | 0 |
| Bicalutamide | 10 | 1875 | 25 |
| Bicalutamide | 100 | 625 | 75 |
| Bicalutamide | 1000 | 250 | 90 |
| Cyproterone acetate | 10 | 2000 | 20 |
| Cyproterone acetate | 100 | 875 | 65 |
| Cyproterone acetate | 1000 | 375 | 85 |
Data Analysis
-
Hit Identification: "Hits" are identified as compounds that produce a response significantly different from the negative control (vehicle). The threshold for hit identification is typically set at a certain number of standard deviations from the mean of the negative controls.
-
Dose-Response Curves: For identified hits, dose-response experiments should be performed to determine their potency (EC50 for agonists, IC50 for antagonists).
-
Z'-factor: The quality and robustness of the assay can be assessed by calculating the Z'-factor, which is a measure of the statistical effect size. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
The described cell-based high-throughput screening assay provides a reliable and efficient method for identifying and characterizing novel modulators of androgen receptor activity. The use of a fluorescent reporter and flow cytometry allows for sensitive and quantitative measurements, making it a valuable tool in the early stages of drug discovery for androgen-related diseases. The assay is adaptable for screening both agonists and antagonists and can be used to generate robust dose-response data for hit validation and lead optimization.
References
- 1. A multifunctional androgen receptor screening assay using the high-throughput Hypercyt flow cytometry system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labkey.com [labkey.com]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Quantification of Epitestosterone (17α-hydroxy-4-androsten-3-one)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Epitestosterone (B28515) (17α-hydroxy-4-androsten-3-one) is the naturally occurring, biologically less active epimer of testosterone (B1683101). The ratio of testosterone to epitestosterone (T/E ratio) in urine is a crucial marker for detecting the illicit use of exogenous testosterone in sports doping control, with regulatory bodies like the World Anti-Doping Agency (WADA) setting specific thresholds.[1][2] Accurate and robust analytical methods for the quantification of epitestosterone in biological matrices, primarily urine, are therefore essential. These application notes provide detailed protocols for the quantification of epitestosterone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Section 1: Comparative Quantitative Data
The following tables summarize the quantitative performance data for the analytical methods described in these notes. This allows for a direct comparison of their key validation parameters.
Table 1.1: Performance Characteristics of LC-MS/MS Method for Epitestosterone Quantification in Urine
| Parameter | Performance Metric | Reference |
| Limit of Detection (LOD) | 0.5 ng/mL | [1][2] |
| Limit of Quantification (LOQ) | 1 ng/mL | [1] |
| Linearity Range | 1 - 100 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Precision (Intra-day) | < 15% RSD | |
| Precision (Inter-day) | < 15% RSD | |
| Accuracy | Within 15% of target | |
| Recovery | 80-90% |
Table 1.2: Performance Characteristics of GC-MS Method for Epitestosterone Quantification in Urine
| Parameter | Performance Metric | Reference |
| Limit of Detection (LOD) | ~0.3 ng/mL (PCI-NH3) | |
| Limit of Quantification (LOQ) | 2.5 - 5 ng/mL | |
| Linearity Range | 10 - 500 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Precision (Intra-day) | < 8.3% RSD | |
| Precision (Inter-day) | < 11.7% RSD | |
| Accuracy | Not explicitly stated | |
| Recovery | > 80% |
Table 1.3: Performance Characteristics of ELISA Method for Epitestosterone Quantification
| Parameter | Performance Metric | Reference |
| Detection Range | 123.46 - 10000 pg/mL | |
| Sensitivity | 51.5 pg/mL | |
| Specificity | High for Epitestosterone | |
| Precision (Intra-assay) | < 10% | |
| Precision (Inter-assay) | < 12% | |
| Sample Types | Serum, plasma, other biological fluids |
Section 2: Experimental Protocols and Visualizations
This section provides detailed methodologies for the quantification of epitestosterone. Each protocol is accompanied by a Graphviz diagram illustrating the workflow.
Metabolic Pathway of Epitestosterone
Epitestosterone is an epimer of testosterone, and its formation is closely linked to the steroidogenesis pathway. The following diagram illustrates the key steps in its biosynthesis.
LC-MS/MS Quantification of Epitestosterone in Urine
This method offers high sensitivity and specificity and is widely used in anti-doping laboratories. It involves enzymatic hydrolysis of conjugated epitestosterone, liquid-liquid extraction, derivatization to enhance ionization, and subsequent analysis by LC-MS/MS.
-
Sample Preparation:
-
To 3 mL of urine in a silanized glass test tube, add an appropriate amount of deuterated internal standard (e.g., 75 ng of d3-epitestosterone).
-
Add 1 mL of phosphate (B84403) buffer (pH 7.0) and 50 µL of β-glucuronidase from E. coli.
-
Vortex and incubate at 55°C for 1 hour to deconjugate the glucuronidated steroids.
-
Allow the sample to cool to room temperature.
-
Add 5 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 3000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization:
-
Reconstitute the dried extract in 100 µL of a solution containing 1 mg/mL Girard's Reagent P in 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.2).
-
Vortex and incubate at room temperature for 1 hour.
-
Transfer the solution to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: Waters Acquity UPLC or equivalent.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol (B129727).
-
Flow Rate: 350 µL/min.
-
Gradient: Start at 25% B, ramp to 95% B over 9 minutes, hold for 1.5 minutes, then return to initial conditions.
-
Injection Volume: 20 µL.
-
Mass Spectrometer: Q-TOF mass spectrometer or triple quadrupole.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Monitor the appropriate precursor and product ion transitions for epitestosterone-Girard P and its internal standard.
-
GC-MS Quantification of Epitestosterone in Urine
GC-MS is a well-established and robust method for steroid profiling. It requires derivatization to increase the volatility and thermal stability of the analytes.
-
Sample Preparation:
-
To 2 mL of urine, add an internal standard (e.g., 17α-methyltestosterone).
-
Add 1 mL of phosphate buffer (pH 6.0) and 50 µL of β-glucuronidase.
-
Incubate at 55°C for 1 hour.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed urine onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 10% methanol in water, and finally 3 mL of hexane.
-
Elute the steroids with 3 mL of methyl tert-butyl ether (MTBE).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Add 50 µL of the derivatizing reagent (e.g., a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH4I), and dithioerythritol).
-
Seal the vial and heat at 60°C for 20 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Analysis:
-
GC System: Agilent 7890 or equivalent.
-
Column: VF-5ms, 10 m x 0.15 mm x 0.15 µm or similar.
-
Injector: Splitless, 250°C.
-
Carrier Gas: Helium, constant flow of 0.5 mL/min.
-
Oven Program: Start at 170°C, hold for 0.5 min, ramp at 10°C/min to 260°C, then ramp at 50°C/min to 320°C and hold for 1 min.
-
Mass Spectrometer: Triple quadrupole or single quadrupole MS.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for target ions of the derivatized epitestosterone and internal standard.
-
ELISA Quantification of Epitestosterone
ELISA provides a high-throughput, cost-effective method for screening a large number of samples. It is based on a competitive immunoassay principle.
-
Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare a serial dilution of the epitestosterone standard to create a standard curve (e.g., 10,000 pg/mL down to ~40 pg/mL).
-
Prepare samples. Serum, plasma, or other biological fluids may require appropriate dilution with the provided assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of each standard, blank, and sample to the appropriate wells of the antibody-pre-coated microplate.
-
Immediately add 50 µL of Detection Reagent A (biotin-conjugated epitestosterone) to each well (except the blank).
-
Shake gently, cover the plate, and incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well and wash 3 times with 300 µL of 1x Wash Solution per well.
-
Add 100 µL of Detection Reagent B (HRP-conjugated avidin) to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
Aspirate and wash the plate 5 times as in step 4.
-
Add 90 µL of Substrate Solution (TMB) to each well.
-
Incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm immediately after adding the stop solution.
-
Create a standard curve by plotting the absorbance versus the concentration of the standards. The absorbance is inversely proportional to the concentration of epitestosterone.
-
Determine the concentration of epitestosterone in the samples by interpolating their absorbance values from the standard curve.
-
References
- 1. Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
Application Notes and Protocols for 16,17-Epiestriol (16,17-EDT) and its Isomer 17α-Epiestriol in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initial investigations into the therapeutic applications of 16,17-Epiestriol (16,17-EDT), specifically the 16β,17α-epimer, have revealed a scarcity of available data in specific disease models. However, significant and promising research has been conducted on a closely related stereoisomer, 17α-Epiestriol . This document, therefore, focuses on the application of 17α-Epiestriol as a potent anti-inflammatory agent, providing detailed insights into its mechanism of action and protocols for its investigation in relevant disease models. 17α-Epiestriol is a selective estrogen receptor β (ERβ) agonist and has demonstrated significantly greater potency in inhibiting vascular inflammation in vitro compared to estradiol (B170435).[1][2] These characteristics make it a compelling candidate for further research and development in the context of inflammatory diseases.
In Vitro Application: A Model of Vascular Inflammation
A key in vitro application of 17α-Epiestriol has been demonstrated in a model of vascular inflammation using human umbilical vein endothelial cells (HUVECs). In this model, tumor necrosis factor-alpha (TNF-α) is used to induce the expression of vascular cell adhesion molecule-1 (VCAM-1), a critical step in the inflammatory cascade that mediates leukocyte adhesion to the endothelium.
Quantitative Data Summary
The following table summarizes the potent inhibitory effect of 17α-Epiestriol on TNF-α-induced VCAM-1 expression in HUVECs.
| Compound | Concentration | VCAM-1 mRNA Expression Inhibition (%) | Reference |
| 17α-Epiestriol | 1 nM | ~50% | [1] |
| 10 nM | ~80% | [1] | |
| 17β-Estradiol | 1 µM | ~50% | [1] |
| Genistein (ERβ agonist) | 1 nM | Significant suppression | |
| 10 nM | Significant suppression |
Note: 17α-Epiestriol is approximately 400-fold more potent than 17β-Estradiol in suppressing TNF-α-induced VCAM-1 expression.
Mechanism of Action: ERβ-Mediated NF-κB Inhibition
17α-Epiestriol exerts its anti-inflammatory effects primarily through the activation of Estrogen Receptor β (ERβ). This activation leads to the downstream inhibition of the NF-κB signaling pathway, a central regulator of inflammation. The proposed mechanism involves the induction of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production. NO, in turn, prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes like VCAM-1.
Experimental Protocols
While in vivo data for 17α-Epiestriol is limited, its potent in vitro anti-inflammatory activity warrants investigation in established animal models of inflammatory diseases. Below are detailed protocols for evaluating the efficacy of 17α-Epiestriol in models of rheumatoid arthritis and sepsis.
In Vitro Protocol: Inhibition of VCAM-1 Expression in HUVECs
Objective: To determine the dose-dependent effect of 17α-Epiestriol on TNF-α-induced VCAM-1 expression in human umbilical vein endothelial cells (HUVECs).
Materials:
-
Primary HUVECs
-
Endothelial Cell Growth Medium
-
Recombinant Human TNF-α
-
17α-Epiestriol
-
17β-Estradiol (as a comparator)
-
Genistein (as a positive control for ERβ agonism)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
VCAM-1 and housekeeping gene primers
-
Protein lysis buffer
-
Antibodies for Western blotting (VCAM-1, β-actin)
Procedure:
-
Culture HUVECs to confluence in 6-well plates.
-
Pre-treat cells with varying concentrations of 17α-Epiestriol (e.g., 0.1, 1, 10, 100 nM), 17β-Estradiol (e.g., 1 µM), or Genistein (e.g., 10 nM) for 24 hours.
-
Induce inflammation by adding TNF-α (10 ng/mL) to the media for 4-6 hours (for RNA analysis) or 12-24 hours (for protein analysis).
-
For gene expression analysis, lyse the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure VCAM-1 mRNA levels, normalized to a housekeeping gene (e.g., GAPDH).
-
For protein expression analysis, lyse the cells and perform Western blotting to detect VCAM-1 protein levels, with β-actin as a loading control.
In Vivo Protocol: Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the therapeutic efficacy of 17α-Epiestriol in a mouse model of rheumatoid arthritis.
Animal Model: DBA/1J mice (male, 8-10 weeks old)
Materials:
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
17α-Epiestriol
-
Vehicle (e.g., corn oil)
-
Calipers for paw thickness measurement
-
Scoring system for clinical signs of arthritis
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of CII emulsified in CFA.
-
On day 21, administer a booster immunization with 100 µg of CII emulsified in IFA.
-
-
Treatment:
-
Begin treatment with 17α-Epiestriol (e.g., 1, 5, 10 mg/kg/day, subcutaneous or oral administration) or vehicle on day 21, continuing until the end of the study (e.g., day 42).
-
-
Assessment:
-
Monitor mice daily for the onset and severity of arthritis, starting from day 21.
-
Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Measure paw thickness every 2-3 days using calipers.
-
At the end of the study, collect blood for analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.
-
In Vivo Protocol: Cecal Ligation and Puncture (CLP) Model of Sepsis in Mice
Objective: To assess the protective effects of 17α-Epiestriol in a polymicrobial sepsis model.
Animal Model: C57BL/6 mice (male, 8-12 weeks old)
Materials:
-
Surgical instruments
-
Suture material
-
17α-Epiestriol
-
Saline solution
-
Anesthetics
Procedure:
-
Surgical Procedure:
-
Anesthetize the mice.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the cecum once or twice with a needle (e.g., 21-gauge).
-
Return the cecum to the peritoneal cavity and close the abdominal incision.
-
-
Treatment:
-
Administer 17α-Epiestriol (e.g., 1, 5, 10 mg/kg, intraperitoneally or subcutaneously) or vehicle either as a pre-treatment (e.g., 1 hour before CLP) or post-treatment (e.g., 6 hours after CLP).
-
-
Assessment:
-
Monitor survival rates for up to 7 days.
-
At specific time points (e.g., 6, 12, 24 hours post-CLP), collect blood and peritoneal lavage fluid for measurement of bacterial load and inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Harvest organs (e.g., lung, liver, kidney) for histological examination of tissue injury.
-
Hypothetical In Vivo Quantitative Data
The following table presents hypothetical data that could be generated from the in vivo studies described above, based on the potent anti-inflammatory effects observed in vitro.
| Disease Model | Parameter | Vehicle Control | 17α-Epiestriol (5 mg/kg) | Expected Outcome |
| Collagen-Induced Arthritis | Max. Arthritis Score (0-16) | 12 ± 2 | 6 ± 1.5 | Significant reduction in clinical score |
| Paw Thickness (mm) | 4.5 ± 0.5 | 3.0 ± 0.3 | Significant reduction in paw swelling | |
| Serum TNF-α (pg/mL) | 500 ± 80 | 250 ± 50 | Significant decrease in systemic inflammation | |
| Sepsis (CLP) | 7-Day Survival Rate (%) | 20% | 60% | Increased survival rate |
| Peritoneal Bacterial Load (CFU/mL) | 10^7 | 10^5 | Reduced bacterial dissemination | |
| Serum IL-6 (pg/mL) at 12h | 8000 ± 1500 | 3000 ± 800 | Attenuation of the cytokine storm |
Conclusion and Future Directions
While the direct therapeutic application of this compound remains to be elucidated, its isomer, 17α-Epiestriol, presents a compelling profile as a potent and selective ERβ agonist with significant anti-inflammatory properties. The in vitro data strongly support its potential for treating a range of inflammatory conditions. The provided protocols offer a framework for the in vivo evaluation of 17α-Epiestriol in relevant disease models. Future research should focus on conducting such in vivo studies to establish the efficacy, optimal dosage, and safety profile of 17α-Epiestriol, paving the way for its potential clinical development as a novel anti-inflammatory therapeutic.
Disclaimer: The in vivo experimental protocols and quantitative data presented in this document are hypothetical and intended for guidance. They are based on established models and the known in vitro activity of 17α-Epiestriol. Actual experimental design and outcomes may vary.
References
- 1. 17-epiestriol, an estrogen metabolite, is more potent than estradiol in inhibiting vascular cell adhesion molecule 1 (VCAM-1) mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17β-Estradiol Inhibits Inflammatory Gene Expression by Controlling NF-κB Intracellular Localization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 16,17-Epitestosterone (Epitestosterone) in Human Serum by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of 16,17-Epitestosterone, commonly known as epitestosterone (B28515), in human serum using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Epitestosterone, the natural 17α-epimer of testosterone (B1683101), is a steroid of interest in clinical research, endocrinology, and anti-doping analysis. The described protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by a rapid chromatographic separation and detection using an electrospray ionization (ESI) source in positive ion mode with Multiple Reaction Monitoring (MRM). This method provides the necessary selectivity and sensitivity for the accurate determination of epitestosterone in a complex biological matrix.
Introduction
Epitestosterone (17α-hydroxy-4-androsten-3-one) is an endogenous steroid that typically exists in a near 1:1 ratio with testosterone in healthy individuals.[1] Its physiological roles are of increasing interest, with evidence suggesting it acts as a competitive antagonist of the androgen receptor and an inhibitor of the 5α-reductase enzyme.[2][3] As such, epitestosterone may modulate androgen-dependent pathways. Accurate measurement of epitestosterone levels is crucial for understanding its biological function and for the detection of exogenous testosterone administration in sports, which alters the natural testosterone/epitestosterone (T/E) ratio.[1]
This document provides a comprehensive protocol for the extraction and quantification of epitestosterone from human serum, intended for researchers, scientists, and professionals in drug development.
Experimental Protocols
Materials and Reagents
-
Epitestosterone certified reference standard
-
Testosterone-d3 (or other suitable isotopic internal standard)
-
HPLC-grade methanol, acetonitrile, ethyl acetate (B1210297), and hexane (B92381)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human serum (drug-free) for calibration standards and quality controls
-
Phosphate-buffered saline (PBS)
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw human serum samples, calibration standards, and quality control (QC) samples at room temperature.
-
To 100 µL of serum in a polypropylene (B1209903) microcentrifuge tube, add 10 µL of the internal standard (IS) working solution (e.g., Testosterone-d3 at 50 ng/mL).
-
Add 500 µL of an extraction solvent mixture of hexane and ethyl acetate (1:1, v/v).[4]
-
Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol/water with 0.1% formic acid).
-
Vortex briefly and transfer the solution to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Conditions
Chromatographic Separation
-
HPLC System: Agilent 1290 Infinity LC or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0.0 min: 50% B
-
5.0 min: 95% B
-
5.1 min: 95% B
-
5.2 min: 50% B
-
7.0 min: 50% B
-
Mass Spectrometric Detection
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Source Temperature: 550°C
-
Spray Voltage: +5500 V
-
Multiple Reaction Monitoring (MRM) Transitions: The precursor ion for epitestosterone is its protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Epitestosterone | 289.2 | 109.1 | 25 |
| Epitestosterone (Quantifier) | 289.2 | 97.1 | 25 |
| Testosterone-d3 (IS) | 292.2 | 100.1 | 25 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Data Presentation
The method should be validated according to established bioanalytical method validation guidelines. The following table summarizes typical quantitative performance data for an epitestosterone assay in human serum.
| Validation Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Accuracy (at LLOQ, Low, Mid, High QC) | 85 - 115% |
| Precision (at LLOQ, Low, Mid, High QC) | < 15% RSD |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by IS |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of epitestosterone.
Signaling Pathway Inhibition by Epitestosterone
Caption: Mechanism of epitestosterone action on androgen signaling.
References
Establishing a Dose-Response Curve for 16,17-Epiestriol (16,17-EDT) in Endothelial Cells
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
16,17-Epiestriol (16,17-EDT) is an endogenous metabolite of estradiol (B170435) and a selective estrogen receptor beta (ERβ) agonist.[1][2] Emerging research has highlighted its potent anti-inflammatory properties, particularly in the vascular endothelium. Notably, this compound has been shown to be significantly more potent than 17β-estradiol in suppressing Tumor Necrosis Factor-alpha (TNF-α)-induced expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) in human umbilical vein endothelial cells (HUVECs).[3] This effect is mediated, at least in part, through the induction of endothelial nitric oxide synthase (eNOS) and subsequent inhibition of Nuclear Factor-kappa B (NF-κB) nuclear translocation.[4] The heightened potency of this compound makes it a compelling candidate for therapeutic development in cardiovascular and inflammatory diseases.
This document provides detailed application notes and protocols for establishing a robust dose-response curve for this compound. The described experiments will enable researchers to quantify its potency (e.g., EC50) in inhibiting TNF-α-induced VCAM-1 expression and to elucidate its mechanism of action by measuring nitric oxide (NO) production and NF-κB nuclear translocation.
Signaling Pathway of this compound in Endothelial Cells
The proposed signaling pathway for this compound's anti-inflammatory effects in endothelial cells is initiated by its binding to the estrogen receptor beta (ERβ). This activation leads to an increase in endothelial nitric oxide synthase (eNOS) expression and activity, resulting in elevated nitric oxide (NO) production. NO, in turn, inhibits the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor for pro-inflammatory genes like VCAM-1. The suppression of NF-κB activity leads to a dose-dependent decrease in TNF-α-induced VCAM-1 expression on the endothelial cell surface.
References
- 1. Genistein inhibits TNF-α-induced endothelial inflammation through the protein kinase pathway A and improves vascular inflammation in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of testosterone and 17-beta-estradiol on TNF-alpha-induced E-selectin and VCAM-1 expression in endothelial cells. Analysis of the underlying receptor pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 17 β-estradiol on lipopolysacharride-induced intracellular adhesion molecule-1 mRNA expression and Ca2+ homeostasis alteration in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric Oxide Griess Assay [bio-protocol.org]
Application Notes and Protocols for In Vitro Experimental Design Using 16,17-Epoxydocosatetraenoic Acid (16,17-EDT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vitro experiments to investigate the biological activities of 16,17-Epoxydocosatetraenoic acid (16,17-EDT), a cytochrome P450 epoxygenase metabolite of docosahexaenoic acid (DHA). The provided protocols focus on assessing the potential anti-inflammatory and anti-angiogenic properties of this compound.
Introduction to this compound
This compound belongs to a class of lipid mediators known as epoxydocosapentaenoic acids (EDPs). These molecules are generated from the omega-3 fatty acid DHA by the action of cytochrome P450 (CYP) epoxygenases.[1][2] Emerging evidence suggests that EDPs, like their arachidonic acid-derived counterparts, the epoxyeicosatrienoic acids (EETs), play significant roles in various physiological and pathophysiological processes, including inflammation and angiogenesis.[1][3] Unlike the pro-angiogenic effects often attributed to EETs, EDPs have been shown to inhibit angiogenesis, tumor growth, and metastasis, highlighting a potential mechanistic linkage and regulatory balance between omega-3 and omega-6 fatty acid metabolism in cancer biology.[1]
The anti-inflammatory effects of related compounds, such as EETs, are often mediated through the inhibition of the NF-κB signaling pathway and the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ). It is hypothesized that this compound may exert similar effects, making it a promising candidate for therapeutic development in inflammatory and angiogenesis-dependent diseases.
Section 1: Assessment of Anti-Inflammatory Activity
This section outlines protocols to investigate the anti-inflammatory effects of this compound by examining its impact on the NF-κB signaling pathway and cytokine production in a macrophage cell line.
Experimental Workflow: Anti-Inflammatory Assays
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Protocol 1.1: Macrophage Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., ethanol (B145695) or DMSO) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for the desired time points (e.g., 30 minutes for IκBα phosphorylation, 24 hours for cytokine analysis).
-
Protocol 1.2: NF-κB Activation Assay (p65 ELISA)
-
Nuclear Extraction: Following treatment, perform nuclear extraction using a commercial kit according to the manufacturer's instructions.
-
p65 ELISA: Measure the amount of active NF-κB p65 subunit in the nuclear extracts using a transcription factor ELISA kit. This assay typically involves the binding of active p65 to an oligonucleotide containing the NF-κB consensus sequence coated on the plate.
-
Data Analysis: Quantify the results by measuring absorbance at the appropriate wavelength. Compare the levels of p65 in this compound treated groups to the LPS-stimulated control.
Protocol 1.3: Western Blot for IκBα Phosphorylation
-
Cell Lysis: After a short LPS stimulation (e.g., 30 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phosphorylated-IκBα (p-IκBα) and total IκBα.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize the p-IκBα signal to the total IκBα signal.
Protocol 1.4: Cytokine Measurement (ELISA)
-
Supernatant Collection: After 24 hours of treatment, collect the cell culture supernatants.
-
ELISA: Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatants using commercial ELISA kits.
-
Data Analysis: Generate a standard curve and determine the cytokine concentrations in the samples. Compare the cytokine levels in this compound treated groups to the LPS-stimulated control.
Data Presentation: Anti-Inflammatory Effects of this compound
Table 1: Effect of this compound on NF-κB Activation in LPS-Stimulated Macrophages
| Treatment Group | NF-κB p65 Activity (OD 450nm) | p-IκBα / IκBα Ratio (Densitometry Units) |
| Control | Insert Data | Insert Data |
| LPS (100 ng/mL) | Insert Data | Insert Data |
| LPS + this compound (0.1 µM) | Insert Data | Insert Data |
| LPS + this compound (1 µM) | Insert Data | Insert Data |
| LPS + this compound (10 µM) | Insert Data | Insert Data |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Treatment Group | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Control | Insert Data | Insert Data |
| LPS (100 ng/mL) | Insert Data | Insert Data |
| LPS + this compound (0.1 µM) | Insert Data | Insert Data |
| LPS + this compound (1 µM) | Insert Data | Insert Data |
| LPS + this compound (10 µM) | Insert Data | Insert Data |
Signaling Pathway: Proposed Anti-Inflammatory Mechanism of this compound
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Section 2: Assessment of Anti-Angiogenic Activity
This section provides protocols to evaluate the anti-angiogenic potential of this compound using primary human endothelial cells. The assays focus on key steps in the angiogenic process: proliferation, migration, and tube formation.
Experimental Workflow: Anti-Angiogenesis Assays
Caption: Workflow for assessing the anti-angiogenic effects of this compound.
Protocol 2.1: Endothelial Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Conditions: Culture HUVECs in endothelial growth medium (EGM-2) at 37°C in a 5% CO2 incubator. Use cells between passages 3 and 7 for experiments.
-
Treatment: Treat HUVECs with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control in the presence or absence of a pro-angiogenic stimulus like Vascular Endothelial Growth Factor (VEGF) (e.g., 20 ng/mL).
Protocol 2.2: Endothelial Cell Proliferation Assay
-
Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10^3 cells/well.
-
Treatment: After 24 hours, replace the medium with a low-serum medium containing this compound and/or VEGF.
-
Assay: After 48-72 hours, assess cell proliferation using either a BrdU incorporation assay or an MTT assay according to the manufacturer's instructions.
-
Data Analysis: Measure absorbance and calculate the percentage of proliferation relative to the VEGF-stimulated control.
Protocol 2.3: Endothelial Cell Migration Assay (Wound Healing)
-
Monolayer Formation: Grow HUVECs to confluence in a 24-well plate.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add low-serum medium containing this compound and/or VEGF.
-
Imaging: Capture images of the wound at 0 hours and after a defined period (e.g., 12-24 hours).
-
Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.
Protocol 2.4: Endothelial Cell Tube Formation Assay
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated wells in low-serum medium containing this compound and/or VEGF.
-
Incubation: Incubate the plate for 4-18 hours to allow for the formation of capillary-like structures.
-
Imaging: Visualize and capture images of the tube network using a microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software (e.g., ImageJ with an angiogenesis plugin).
Data Presentation: Anti-Angiogenic Effects of this compound
Table 3: Effect of this compound on HUVEC Proliferation
| Treatment Group | Proliferation (% of VEGF Control) |
| Control | Insert Data |
| VEGF (20 ng/mL) | 100 |
| VEGF + this compound (0.1 µM) | Insert Data |
| VEGF + this compound (1 µM) | Insert Data |
| VEGF + this compound (10 µM) | Insert Data |
Table 4: Effect of this compound on HUVEC Migration (Wound Healing)
| Treatment Group | Wound Closure (%) |
| Control | Insert Data |
| VEGF (20 ng/mL) | Insert Data |
| VEGF + this compound (0.1 µM) | Insert Data |
| VEGF + this compound (1 µM) | Insert Data |
| VEGF + this compound (10 µM) | Insert Data |
Table 5: Effect of this compound on HUVEC Tube Formation
| Treatment Group | Number of Nodes | Number of Meshes | Total Tube Length (µm) |
| Control | Insert Data | Insert Data | Insert Data |
| VEGF (20 ng/mL) | Insert Data | Insert Data | Insert Data |
| VEGF + this compound (0.1 µM) | Insert Data | Insert Data | Insert Data |
| VEGF + this compound (1 µM) | Insert Data | Insert Data | Insert Data |
| VEGF + this compound (10 µM) | Insert Data | Insert Data | Insert Data |
Signaling Pathway: Proposed Anti-Angiogenic Mechanism of this compound
References
- 1. Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARγ signaling is required for mediating EETs protective effects in neonatal cardiomyocytes exposed to LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 16,17-EDT Insolubility in Culture Media
For researchers, scientists, and drug development professionals utilizing 16,17-Epoxydocosatetraenoic acid (16,17-EDT) in their experiments, ensuring its proper dissolution in culture media is paramount for obtaining accurate and reproducible results. This guide provides detailed troubleshooting strategies and frequently asked questions to address the common challenge of this compound insolubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my culture medium?
A1: this compound is a long-chain fatty acid, a class of lipids that are inherently hydrophobic and thus have very low solubility in aqueous solutions like culture media. Direct addition of this compound to media will likely result in the formation of a precipitate or an oily film on the surface, making it unavailable to your cells.
Q2: What are the primary methods to solubilize this compound for cell culture experiments?
A2: The most common and effective methods involve the use of a carrier molecule or a co-solvent. These include:
-
Organic Solvents: Initially dissolving this compound in a small volume of an organic solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) before further dilution in culture media.
-
Carrier Proteins: Complexing this compound with a carrier protein such as fatty acid-free Bovine Serum Albumin (BSA).
-
Cyclodextrins: Encapsulating this compound within the hydrophobic core of cyclodextrins, such as methyl-β-cyclodextrin.
Q3: Are there potential toxic effects associated with these solubilization methods?
A3: Yes, both organic solvents and other carriers can exhibit cytotoxicity at certain concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration of the solubilizing agent that is non-toxic to your specific cell line. Always include a vehicle control (media with the solubilizing agent but without this compound) in your experiments.
Troubleshooting Guides
Problem 1: Precipitation or cloudiness observed after adding this compound to culture media.
Cause: Insufficient dispersion of the hydrophobic this compound molecules in the aqueous medium.
Solutions:
-
Method 1: Organic Solvent Dilution
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% ethanol or DMSO.
-
Warm the culture medium to 37°C.
-
While vortexing the culture medium, slowly add the this compound stock solution to achieve the desired final concentration. The final concentration of the organic solvent in the media should be kept to a minimum, typically below 0.5% (v/v) for DMSO and 1% (v/v) for ethanol, though this can be cell-type dependent.[1][2][3]
-
-
Troubleshooting:
-
If precipitation still occurs, try a lower final concentration of this compound.
-
Ensure the stock solution is added very slowly while the medium is being vigorously mixed.
-
-
-
Method 2: Bovine Serum Albumin (BSA) Complexation
-
Protocol:
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile water or saline.
-
Prepare a stock solution of this compound in ethanol.
-
Warm the BSA solution to 37°C.
-
Slowly add the this compound stock solution to the BSA solution while stirring. A common molar ratio of fatty acid to BSA is between 3:1 and 6:1.[4]
-
Incubate the mixture at 37°C for at least 30-60 minutes to allow for complexation.[5]
-
This this compound:BSA complex can then be added to the culture medium.
-
-
Troubleshooting:
-
If solubility is still an issue, try adjusting the fatty acid to BSA molar ratio.
-
Ensure the BSA is fully dissolved before adding the this compound.
-
-
-
Method 3: Cyclodextrin Encapsulation
-
Protocol:
-
Prepare a stock solution of methyl-β-cyclodextrin (MβCD) in sterile water or culture medium (e.g., 10-50 mM).
-
Prepare a stock solution of this compound in ethanol.
-
Add the this compound stock solution to the MβCD solution.
-
Incubate the mixture at 37°C with shaking for at least 1 hour to allow for the formation of inclusion complexes.
-
This complex can then be added to the culture medium.
-
-
Troubleshooting:
-
The concentration of MβCD may need to be optimized for your specific application. Higher concentrations of MβCD can extract cholesterol from cell membranes, leading to cytotoxicity.
-
-
Problem 2: Inconsistent experimental results or lack of cellular response.
Cause: This could be due to poor bioavailability of this compound, degradation of the compound, or cytotoxic effects of the solubilizing agent.
Solutions:
-
Verify Solubilization: Before treating your cells, visually inspect the final culture medium containing this compound under a microscope to ensure no precipitates or micelles are present.
-
Assess Stability: The stability of eicosanoids in culture media can be influenced by time, temperature, and media composition. It is advisable to prepare fresh this compound solutions for each experiment. Studies on other eicosanoids have shown degradation over time in culture media.
-
Optimize Vehicle Concentration: As previously mentioned, perform a toxicity curve for your chosen solubilizing agent on your specific cell line to determine the maximum non-toxic concentration.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 50 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL | |
| Ethanol | 50 mg/mL | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 mg/mL | |
| Culture Media (e.g., DMEM, RPMI) | Data not available. Expected to be very low without a carrier. |
Table 2: Recommended Maximum Vehicle Concentrations in Cell Culture
| Vehicle | Maximum Recommended Concentration (v/v) | Notes | References |
| DMSO | ≤ 0.5% | Can induce cell differentiation or toxicity at higher concentrations. Cell type dependent. | |
| Ethanol | ≤ 1% | Toxicity is cell-type and exposure time-dependent. |
Experimental Protocols
Protocol 1: Solubilization of this compound using Ethanol
-
Prepare Stock Solution: Dissolve 1 mg of this compound in 1 mL of 100% ethanol to make a 1 mg/mL stock solution.
-
Prepare Working Solution: Warm the desired volume of culture medium to 37°C.
-
Dilution: While gently vortexing the culture medium, slowly add the required volume of the this compound stock solution to achieve the final desired concentration. For example, to make a 1 µg/mL solution, add 1 µL of the stock solution to 1 mL of culture medium. This results in a final ethanol concentration of 0.1%.
-
Control: Prepare a vehicle control by adding the same volume of 100% ethanol to an equal volume of culture medium.
Protocol 2: Solubilization of this compound using Fatty Acid-Free BSA
-
Prepare 10% BSA Stock: Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS. Filter sterilize through a 0.22 µm filter.
-
Prepare this compound Stock: Dissolve 1 mg of this compound in 1 mL of 100% ethanol.
-
Complexation: In a sterile tube, combine 1.5 mL of the 10% BSA solution with a volume of the this compound stock solution to achieve a desired molar ratio (e.g., 3:1 fatty acid to BSA).
-
Incubation: Incubate the mixture for 30-60 minutes at 37°C with gentle shaking.
-
Application: Add the this compound:BSA complex to the culture medium to reach the desired final concentration of this compound.
-
Control: Prepare a vehicle control with BSA and an equivalent volume of ethanol.
Signaling Pathways and Visualizations
This compound, as an eicosanoid, is likely to exert its biological effects by activating G-protein coupled receptors (GPCRs) on the cell surface. The specific receptor for this compound is not definitively identified in the provided search results, but other epoxyeicosatrienoic acids (EETs) have been shown to interact with prostaglandin (B15479496) receptors. Activation of these GPCRs typically initiates a downstream signaling cascade.
Caption: Experimental workflow for the preparation and application of this compound in cell culture experiments.
Caption: A putative signaling pathway for this compound mediated through a G-protein coupled receptor.
References
- 1. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for lipid-mediated activation of G protein-coupled receptor GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbon dioxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing 16,17-EET Concentrations for Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of epoxyeicosatrienoic acids (EETs) for cell-based assays. While the inquiry specified 16,17-EDT, it is likely that this was a typographical error for a member of the epoxyeicosatrienoic acid (EET) family. This guide will focus on general principles for EETs, with specific examples for the well-studied 11,12-EET and 14,15-EET, which can be adapted for other regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are EETs and what is their general mechanism of action?
Epoxyeicosatrienoic acids (EETs) are signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] They act as autocrine and paracrine mediators in various physiological processes, including regulation of vascular tone, inflammation, and angiogenesis.[1][3] EETs are known to exert their effects by binding to putative G-protein coupled receptors (GPCRs) on the cell surface, which can trigger downstream signaling cascades.[3] Key pathways activated by EETs include the PI3K/Akt and MAPK/ERK pathways.
Q2: What is a typical starting concentration range for EETs in cell assays?
The optimal concentration of EETs can vary significantly depending on the cell type, the specific EET regioisomer, and the biological endpoint being measured. However, a common starting point for a dose-response experiment is a wide range from the picomolar (pM) to the low micromolar (µM) range. Based on published studies, effective concentrations for various EETs have been observed from as low as picomolar for vasodilation effects to the nanomolar and low micromolar range for cell proliferation and signaling studies. A typical starting range for a new experiment could be from 1 nM to 10 µM.
Q3: How do I prepare a stock solution of 16,17-EET?
EETs are lipids and are generally not soluble in aqueous media. They are typically dissolved in an organic solvent such as ethanol, methanol, or dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always prepare fresh dilutions of the EET in culture medium just before adding to the cells.
Q4: For how long should I treat my cells with 16,17-EET?
The optimal treatment duration depends on the assay. For signaling pathway studies, such as assessing protein phosphorylation by Western blot, short incubation times of 10 to 40 minutes may be sufficient. For cell proliferation or viability assays, longer incubation periods of 24 to 72 hours are common. It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No observable effect of 16,17-EET, even at high concentrations. | Compound Instability/Degradation: EETs can be rapidly metabolized by soluble epoxide hydrolase (sEH) into less active dihydroxyeicosatrienoic acids (DHETs). | Consider co-treatment with a soluble epoxide hydrolase inhibitor (sEHi) to increase the stability and bioavailability of the EET. |
| Low Receptor Expression: The target cells may have low or no expression of the specific EET receptor. | Verify the expression of putative EET receptors (e.g., certain GPCRs) in your cell line using techniques like RT-qPCR or Western blotting. | |
| Compound Precipitation: High concentrations of the lipid-based EET may precipitate out of the aqueous culture medium. | Visually inspect the culture medium for any signs of precipitation. Prepare fresh dilutions from the stock solution immediately before use. Consider using a carrier protein like fatty acid-free BSA to improve solubility. | |
| High variability between replicate wells or experiments. | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variations in the final readout. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating. |
| Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in compound concentration. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media. | |
| Pipetting Errors: Inaccurate pipetting of the compound can lead to inconsistent concentrations. | Use calibrated pipettes and practice proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step. | |
| Observed cytotoxicity at expected therapeutic concentrations. | Off-Target Effects: At higher concentrations, EETs may have off-target effects leading to cell death. | Perform a dose-response curve for cytotoxicity using a sensitive assay (e.g., LDH release or a fluorescent viability stain) to determine the non-toxic concentration range. |
| Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve the EET may be too high. | Ensure the final solvent concentration in the culture medium is below the cytotoxic threshold for your cell line (typically < 0.1% for DMSO). |
Data Presentation
Table 1: Reported Effective Concentrations of EETs in Cell-Based Assays
| EET Regioisomer | Cell Type | Assay | Effective Concentration | Reference |
| 14,15-EET | Human Carcinoma Cells (Tca-8113) | Proliferation (MTT Assay) | 100 nM | |
| 11,12-EET | Endothelial Cells | Proliferation | 1 µM | |
| 11,12-EET | Endothelial Cells | Migration | 1 µM | |
| 11,12-EET | Rat Mesenteric Artery Smooth Muscle Cells | KATP Channel Activation (EC50) | 87 nM | |
| Various EETs | Porcine Coronary Arterioles | Vasodilation (EC50) | 3 - 30 pM |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of 16,17-EET for Cell Viability/Proliferation (MTT Assay)
This protocol provides a general framework for a dose-response experiment to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of an EET.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
16,17-EET (or other EET) stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the 16,17-EET stock solution in complete culture medium to achieve the desired final concentrations. A common approach is to prepare 2x concentrated solutions.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different 16,17-EET concentrations. Include vehicle control wells (medium with the same final concentration of DMSO as the highest EET concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the EC50 or IC50 value.
Protocol 2: Analysis of EET-Induced Signaling Pathway Activation by Western Blot
This protocol outlines the steps to investigate the activation of key signaling proteins, such as Akt and ERK, following EET treatment.
Materials:
-
Cells of interest cultured in 6-well plates or 10 cm dishes
-
16,17-EET stock solution
-
Serum-free medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to 70-80% confluency. To reduce basal signaling, serum-starve the cells for 12-24 hours in serum-free medium before treatment.
-
Cell Treatment: Treat the serum-starved cells with the desired concentration of 16,17-EET for a short duration (e.g., 10, 20, 30, 60 minutes). Include an untreated or vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Generalized EET signaling pathway.
Caption: Workflow for optimizing EET concentration.
References
Technical Support Center: Overcoming 16,17-EDT Degradation in Experimental Setups
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of 16,17-Epithio-dihydrotestosterone (16,17-EDT), a compound understood to be Epitiostanol (B1193944) (2α,3α-epithio-5α-androstan-17β-ol), a derivative of dihydrotestosterone (B1667394) (DHT). Given its therapeutic potential and use in research, ensuring the stability of Epitiostanol during experimental procedures is critical for obtaining accurate and reproducible results.
This guide will walk you through the common challenges and solutions for preventing the degradation of this heat-labile and oxidation-prone compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: "this compound" is likely a colloquial or mistaken name for Epitiostanol, a synthetic anabolic-androgenic steroid with antiestrogenic properties.[1][2] Its chemical structure includes an episulfide (thiirane) ring, which is a three-membered ring containing two carbon atoms and one sulfur atom.[2][3] This episulfide group is susceptible to oxidation and ring-opening reactions, making the molecule prone to degradation under common experimental conditions.[1] The primary degradation product is often the corresponding sulfoxide. Instability can lead to a loss of biological activity and the introduction of confounding variables in your experiments, resulting in unreliable and irreproducible data.
Q2: What are the main factors that cause this compound (Epitiostanol) degradation?
A2: The primary factors contributing to the degradation of Epitiostanol are:
-
Oxidation: The sulfur atom in the episulfide ring is easily oxidized, particularly by reactive oxygen species (ROS) that may be present in cell culture media or generated by cellular processes. This can be exacerbated by exposure to air (oxygen) and certain media components.
-
Temperature: Epitiostanol is heat-labile. Elevated temperatures, such as those used in some analytical techniques (e.g., gas chromatography), can cause pyrolysis, leading to the formation of degradation products like 5α-androst-2-en-17β-ol. Prolonged incubation at physiological temperatures (e.g., 37°C in cell culture) can also contribute to degradation over time.
-
pH: While specific data on the pH sensitivity of Epitiostanol is limited, the stability of episulfide rings can be influenced by pH. Both acidic and basic conditions can potentially promote ring-opening or other degradation reactions.
-
Light: As with many steroid compounds, prolonged exposure to light, especially UV light, can potentially contribute to degradation.
Q3: How can I detect this compound (Epitiostanol) and its degradation products in my samples?
A3: Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the analysis of Epitiostanol and its metabolites due to its sensitivity and ability to analyze heat-labile compounds without derivatization.
-
For the parent compound (Epitiostanol): Use a suitable C18 or C8 reversed-phase column with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with a small amount of acid like acetic acid to improve peak shape.
-
For the primary degradation product (Epitiostanol sulfoxide): The same LC-MS method can typically be used to detect the sulfoxide, which will have a different retention time and mass-to-charge ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method should be used with caution due to the heat-lability of Epitiostanol. If GC-MS is necessary, be aware that the detected compound may be the pyrolytic degradant, 5α-androst-2-en-17β-ol.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound (Epitiostanol).
Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
| Possible Cause | Troubleshooting/Solution |
| Degradation in cell culture media | - Minimize exposure to air: Prepare stock solutions and media supplements under a nitrogen or argon atmosphere if possible. Use freshly prepared media for experiments.- Use antioxidant-supplemented media: Consider adding antioxidants like N-acetylcysteine (NAC) or glutathione (B108866) to the cell culture medium to scavenge reactive oxygen species. Perform dose-response curves to ensure the antioxidant itself does not interfere with the assay.- Limit incubation time: Design experiments with the shortest possible incubation times that still yield a measurable biological response.- Test media stability: Before conducting your main experiment, incubate Epitiostanol in your complete cell culture medium for the intended duration of your experiment. Then, analyze the medium using LC-MS to quantify the remaining parent compound and the formation of degradation products. |
| Cellular metabolism | - Characterize metabolism in your cell line: Your cells may be metabolizing Epitiostanol into less active or inactive forms. Use LC-MS to analyze cell lysates and culture supernatants to identify potential metabolites.- Use metabolic inhibitors: If a specific metabolic pathway is identified, consider using appropriate inhibitors to reduce the metabolic conversion of Epitiostanol, if this does not otherwise interfere with your experimental goals. |
| Adsorption to plasticware | - Use low-binding plasticware: Steroids can adsorb to the surface of standard plastics. Utilize low-protein-binding plates and tubes for your experiments.- Pre-treatment of plates: Consider pre-incubating plates with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding. |
Issue 2: Poor reproducibility between experiments.
| Possible Cause | Troubleshooting/Solution |
| Inconsistent stock solution stability | - Proper storage: Store stock solutions of Epitiostanol in an appropriate solvent (e.g., DMSO, ethanol) at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light.- Inert atmosphere: For long-term storage, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing and freezing.- Regularly check purity: Periodically analyze your stock solution using LC-MS to confirm its concentration and purity. |
| Variability in experimental conditions | - Standardize protocols: Ensure all experimental parameters, including incubation times, temperatures, cell seeding densities, and reagent concentrations, are kept consistent between experiments.- Solvent effects: Use the same final concentration of the vehicle (e.g., DMSO) in all wells, including controls, as the solvent itself can have biological effects. |
| Contamination of cell cultures | - Regularly test for mycoplasma: Mycoplasma contamination can alter cellular responses to steroids. Implement routine mycoplasma testing.- Monitor for bacterial and fungal contamination: Visual inspection and monitoring of media pH are crucial to detect and prevent microbial contamination that can metabolize steroids. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound (Epitiostanol) Stock Solutions
-
Materials:
-
Epitiostanol powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (B145695) (ACS grade or higher)
-
Low-binding microcentrifuge tubes
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Allow the Epitiostanol powder to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile environment, weigh out the desired amount of Epitiostanol.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO or ethanol to create a concentrated stock solution (e.g., 10 mM).
-
Gently vortex to ensure complete dissolution.
-
(Optional but recommended for long-term storage) Gently flush the headspace of the tube with argon or nitrogen.
-
Aliquot the stock solution into single-use, low-binding tubes.
-
Store the aliquots at -80°C, protected from light.
-
Protocol 2: Stability Testing of this compound (Epitiostanol) in Cell Culture Medium
-
Materials:
-
Complete cell culture medium (including serum, if applicable)
-
Epitiostanol stock solution
-
Sterile, low-binding tubes or plates
-
Incubator set to 37°C and 5% CO2
-
LC-MS system
-
-
Procedure:
-
Prepare a working solution of Epitiostanol in your complete cell culture medium at the final concentration you intend to use in your experiments.
-
Aliquot the solution into multiple sterile, low-binding tubes.
-
Immediately take a "time zero" sample and store it at -80°C for later analysis.
-
Place the remaining tubes in a 37°C, 5% CO2 incubator.
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator and immediately freeze it at -80°C.
-
Once all time points are collected, thaw the samples and analyze them by LC-MS to quantify the concentration of Epitiostanol and its major degradation products (e.g., epitiostanol sulfoxide).
-
Plot the concentration of Epitiostanol versus time to determine its stability profile in your specific experimental conditions.
-
Data Presentation
Table 1: Factors Affecting this compound (Epitiostanol) Stability and Mitigation Strategies
| Factor | Effect on Stability | Mitigation Strategy |
| Temperature | Increased degradation at higher temperatures. Heat-labile. | Store stock solutions at -80°C. Avoid repeated freeze-thaw cycles. Minimize incubation times at 37°C. Use non-thermal analytical methods like LC-MS. |
| Oxidation | The episulfide group is prone to oxidation, forming sulfoxides. | Prepare solutions with deoxygenated solvents. Store under an inert atmosphere (argon or nitrogen). Consider the use of antioxidants in the experimental medium. |
| pH | Potential for ring-opening under strongly acidic or basic conditions. | Maintain a physiological pH (around 7.4) in aqueous solutions. Use buffered solutions for in vitro assays. |
| Light | Potential for photodegradation. | Store stock solutions and experimental samples in amber vials or protect them from light. |
Table 2: Recommended Analytical Parameters for this compound (Epitiostanol) and its Primary Degradation Product
| Parameter | Epitiostanol | Epitiostanol Sulfoxide |
| Analytical Technique | LC-MS (ESI+) | LC-MS (ESI+) |
| Typical Column | C18 or C8 Reversed-Phase | C18 or C8 Reversed-Phase |
| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Acetic Acid | Acetonitrile/Methanol and Water with 0.1% Acetic Acid |
| Expected Degradation | Oxidation to sulfoxide | Further oxidation or other degradation |
| GC-MS Analysis | Not recommended due to thermal degradation to 5α-androst-2-en-17β-ol | Not recommended |
Visualizations
Caption: Degradation pathway of this compound (Epitiostanol).
Caption: Recommended workflow for experiments with this compound.
By implementing these troubleshooting strategies and protocols, researchers can minimize the degradation of this compound (Epitiostanol) in their experimental setups, leading to more reliable and reproducible data.
References
improving the signal-to-noise ratio in 16,17-EDT assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in 16,17-Epitestosterone (16,17-EDT) assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound signal is very low. How can I increase it?
A1: A low signal for this compound can stem from several factors throughout the analytical process. Here are key areas to investigate:
-
Sample Preparation: Inefficient extraction of this compound from the sample matrix is a common cause of low signal. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective methods for concentrating the analyte and removing interfering substances.[1][2] Ensure your chosen method is optimized for steroid hormones. For urine samples, an enzymatic hydrolysis step using β-glucuronidase is often necessary to convert conjugated steroids into their free form, which is more readily detectable.[2]
-
Derivatization: To enhance ionization efficiency and improve sensitivity in LC-MS/MS analysis, consider derivatizing the this compound molecule.[3][4] Girard P derivatization, for example, has been shown to significantly increase the signal for steroids that ionize poorly.
-
Mass Spectrometry Parameters: Optimize the mass spectrometer settings for this compound. This includes adjusting the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) and collision-induced dissociation (CID) energy to achieve the most abundant and stable precursor and product ions.
-
Injection Volume: Increasing the amount of sample injected onto the LC column can boost the signal. However, be mindful of potential column overload and increased background noise.
Q2: I'm observing high background noise in my chromatograms. What are the likely causes and solutions?
A2: High background noise can mask the analyte peak and reduce the signal-to-noise ratio. Common sources of noise include:
-
Matrix Effects: The sample matrix (e.g., urine, plasma) contains numerous endogenous compounds that can co-elute with this compound and interfere with its ionization, leading to signal suppression or enhancement and increased noise.
-
Solution: Improve your sample preparation protocol. A more rigorous cleanup step, such as using a more selective SPE sorbent or performing a multi-step LLE, can help remove these interfering compounds.
-
-
Contaminated Solvents or Reagents: Impurities in solvents, reagents, or even the water used for preparing mobile phases can contribute to high background noise.
-
Solution: Use high-purity, LC-MS grade solvents and freshly prepared reagents. Regularly flush the LC system to remove any accumulated contaminants.
-
-
Dirty Mass Spectrometer Source: Over time, the ion source of the mass spectrometer can become contaminated, leading to increased background noise.
-
Solution: Follow the manufacturer's instructions for regular cleaning and maintenance of the ion source.
-
Q3: My results for this compound are not reproducible. What should I check?
A3: Poor reproducibility can be frustrating and can invalidate your results. Here are some areas to troubleshoot:
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Solution: Ensure that all sample preparation steps are performed consistently for all samples. Use precise pipetting techniques and ensure complete evaporation and reconstitution of samples. Consider using an automated sample preparation system for higher throughput and better reproducibility.
-
-
LC System Variability: Fluctuations in pump pressure, column temperature, or autosampler injection volume can lead to shifts in retention time and peak area.
-
Solution: Regularly perform system suitability tests to ensure the LC system is performing within specifications. Check for leaks and ensure the column is properly conditioned.
-
-
Analyte Stability: this compound may degrade over time, especially if not stored properly.
-
Solution: Store samples and standards at appropriate temperatures (e.g., -80°C for long-term storage) and minimize freeze-thaw cycles. Evaluate the stability of this compound under your experimental conditions.
-
Quantitative Data Summary
The following tables summarize key quantitative data from published methods for the analysis of epitestosterone (B28515), providing a reference for expected performance.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Epitestosterone
| Method | Matrix | LOD | LOQ | Citation |
| LC/Q-ToF MS with Derivatization | Urine | 0.5 ng/mL | - | |
| HPLC-UV | Urine | - | 5.4 ng/mL (LLE), 5.7 ng/mL (SPE) | |
| LC-MS/MS | Hair | 0.25 pg/mg | 0.5 pg/mg | |
| LC-MS/MS with Derivatization | Saliva | - | 50 pg/mL | |
| LC-MS/MS | Urine | 1 ng/L | - |
Table 2: Extraction Recoveries for Epitestosterone
| Extraction Method | Matrix | Recovery (%) | Citation |
| Liquid-Liquid Extraction (LLE) | Urine | Not specified | |
| Solid-Phase Extraction (SPE) | Urine | 99.5% - 108.6% | |
| Aqueous Two-Phase System | Urine | 80% - 90% | |
| SPE | H295R cell medium | 98.2% - 109.4% (for steroid hormones) |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Urine
This protocol is adapted from methodologies for testosterone (B1683101) and epitestosterone analysis in urine.
1. Enzymatic Hydrolysis: a. To 3 mL of urine in a centrifuge tube, add an appropriate internal standard. b. Add 1 mL of acetate (B1210297) buffer (pH 5.2). c. Add 50 µL of β-glucuronidase from E. coli. d. Incubate at 55°C for 1 hour.
2. Extraction: a. After cooling to room temperature, add 5 mL of a mixture of diethyl ether and ethyl acetate (1:1, v/v). b. Vortex for 1 minute. c. Centrifuge at 3700 g for 3 minutes. d. Transfer the organic (upper) layer to a clean tube.
3. Washing and Drying: a. Wash the organic phase with 1 mL of 2M NaOH. b. Dry the organic phase over anhydrous Na2SO4.
4. Evaporation and Reconstitution: a. Evaporate the organic solvent to dryness under a gentle stream of nitrogen. b. Reconstitute the dried residue in 100 µL of methanol (B129727). c. Inject an appropriate volume (e.g., 20 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol is a general procedure for steroid extraction from urine using polymeric SPE cartridges.
1. Enzymatic Hydrolysis: a. Perform enzymatic hydrolysis as described in Protocol 1 (steps 1a-1d).
2. SPE Cartridge Conditioning: a. Condition a polymeric SPE cartridge (e.g., Strata-X) by passing 3 mL of methanol followed by 3 mL of deionized water.
3. Sample Loading: a. Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
4. Washing: a. Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
5. Elution: a. Elute the this compound from the cartridge with 3 mL of methanol.
6. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for common this compound assay issues.
Caption: Simplified steroidogenesis pathway leading to this compound.
References
- 1. Development and method validation for testosterone and epitestosterone in human urine samples by liquid chromatography applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative confirmation of testosterone and epitestosterone in human urine by LC/Q-ToF mass spectrometry for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dshs-koeln.de [dshs-koeln.de]
Technical Support Center: 16,17-Epitestosterone (EDT) Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 16,17-Epitestosterone (16,17-EDT).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 16,17-Epitestosterone (this compound)?
A1: The most common and direct synthetic route to this compound is through the stereoselective reduction of a 17-keto steroid precursor, such as androstenedione (B190577) or dehydroepiandrosterone (B1670201) (DHEA). This key transformation targets the carbonyl group at the C17 position to yield the desired 17α-hydroxyl configuration.
Q2: What are the primary byproducts I should expect during this compound synthesis?
A2: The most prevalent byproduct is the C17 epimer, testosterone (B1683101), which has a 17β-hydroxyl group. Other potential byproducts include unreacted starting material (the 17-keto steroid), and potentially minor amounts of over-reduced products if the starting material has other reducible functional groups.
Q3: How can I monitor the progress of my this compound synthesis?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. By comparing the reaction mixture to standards of the starting material and pure this compound, you can observe the consumption of the reactant and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction's conversion and the relative amounts of product and byproducts.
Q4: What are the key parameters to control for a successful this compound synthesis?
A4: The critical parameters to control are the choice of reducing agent, reaction temperature, and reaction time. The stereoselectivity of the reduction of the 17-keto group is highly dependent on these factors. Low temperatures often favor the formation of the desired 17α-hydroxy product (this compound).
Troubleshooting Guide
Issue 1: Low Yield of this compound and a High Amount of Testosterone Byproduct
Question: My reaction is yielding a low amount of the desired this compound, and I'm observing a significant amount of a byproduct that I suspect is testosterone. How can I improve the stereoselectivity of the reduction?
Answer: This is a common issue stemming from a lack of stereocontrol during the reduction of the 17-keto group. The formation of the thermodynamically more stable 17β-hydroxy epimer (testosterone) is often a competing reaction.
Recommended Actions:
-
Modify Reaction Temperature: Lowering the reaction temperature can significantly enhance the stereoselectivity towards the 17α-product. Running the reduction at 0°C or even -78°C is a common strategy.
-
Choice of Reducing Agent: While sodium borohydride (B1222165) is commonly used, its selectivity can be modest. Consider using a bulkier reducing agent, such as Lithium tri-tert-butoxyaluminum hydride (Li(t-BuO)₃AlH), which can favor attack from the less hindered α-face of the steroid, leading to a higher proportion of this compound.
-
Solvent Selection: The choice of solvent can influence the stereochemical outcome. Aprotic solvents are generally preferred for reductions with more complex hydrides.
Issue 2: Presence of Unreacted Starting Material in the Final Product
Question: After my reaction and work-up, I still see a significant amount of the starting 17-keto steroid in my product mixture. What could be the cause?
Answer: The presence of unreacted starting material indicates an incomplete reaction. This could be due to several factors, including insufficient reducing agent, short reaction time, or deactivation of the reducing agent.
Recommended Actions:
-
Check Stoichiometry of Reducing Agent: Ensure that you are using a sufficient molar excess of the reducing agent. It is common to use 1.5 to 3 equivalents of sodium borohydride.
-
Extend Reaction Time: Monitor the reaction closely by TLC. If the starting material spot persists, consider extending the reaction time.
-
Reagent Quality: Ensure that your reducing agent has not been deactivated by moisture. Use freshly opened or properly stored reagents. The solvent should also be anhydrous.
Issue 3: Difficulty in Separating this compound from Testosterone
Question: I have a mixture of this compound and testosterone, and I'm finding it challenging to separate them by column chromatography. What are the best practices for purification?
Answer: The separation of C17 epimers can be challenging due to their similar polarities. However, with the right chromatographic conditions, a good separation can be achieved.
Recommended Actions:
-
Optimize Column Chromatography:
-
Stationary Phase: Use a high-quality silica (B1680970) gel with a small particle size for better resolution.
-
Solvent System: A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or acetone) is typically used. A shallow gradient or isocratic elution with an optimized solvent ratio is recommended. Careful optimization of the solvent polarity is key.
-
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is an excellent option. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is often effective for separating these isomers.[1][2][3]
Data Presentation
Table 1: Common Byproducts in this compound Synthesis and Their Identification
| Byproduct Name | Structure | Typical Rf (vs. This compound)1 | Identification Methods |
| Testosterone | 17β-hydroxy-androst-4-en-3-one | Slightly higher | TLC, HPLC, 1H NMR |
| Androstenedione | Androst-4-ene-3,17-dione | Higher | TLC, HPLC, IR (two C=O stretches) |
| Over-reduced products | e.g., Androst-4-ene-3,17-diols | Lower | TLC, Mass Spectrometry |
1 Rf values are relative and highly dependent on the TLC solvent system. In a typical non-polar/polar solvent system, more polar compounds have lower Rf values.
Experimental Protocols
Protocol 1: Synthesis of 16,17-Epitestosterone from Androstenedione
This protocol describes a general procedure for the reduction of androstenedione to 16,17-epitestosterone.
Materials:
-
Androstenedione
-
Sodium borohydride (NaBH4)
-
Methanol (B129727), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
-
Hexane, Ethyl acetate
Procedure:
-
Dissolve androstenedione (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate this compound from testosterone and other byproducts.
Protocol 2: TLC Analysis of Reaction Mixture
-
Plate Preparation: Use a pre-coated silica gel TLC plate.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). On the TLC plate, spot the starting material (androstenedione), the crude reaction mixture, and a this compound standard (if available).
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 1:1 hexane:ethyl acetate). Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm). The spots can also be visualized by staining with a potassium permanganate (B83412) solution.
-
Analysis: Compare the Rf values of the spots in the reaction mixture to the standards.
Protocol 3: HPLC Analysis of Product Purity
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[1][3]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 245 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Injection: Inject a suitable volume (e.g., 20 µL) onto the HPLC system.
-
Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas of this compound and any impurities. The retention time for testosterone is typically slightly shorter than for epitestosterone (B28515) under these conditions.
Visualizations
Caption: Synthetic workflow for 16,17-Epitestosterone.
Caption: Troubleshooting workflow for this compound synthesis issues.
Caption: Influence of reaction conditions on product distribution.
References
Technical Support Center: Minimizing Lot-to-Lot Variability of 16,17-Epithiodiol-Steroid (Hypothetical Compound)
Welcome to the technical support center for the synthesis and analysis of 16,17-Epithiodiol-Steroid (16,17-EDT-Steroid). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and minimize lot-to-lot variability during the synthesis and purification of this compound. The information provided is based on the synthesis of a hypothetical steroid derivative formed by the reaction of a 17-keto steroid precursor with ethane-1,2-dithiol (EDT).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of lot-to-lot variability in the synthesis of this compound-Steroid?
A1: The most frequently encountered cause of variability is the quality of the starting materials, particularly the 17-keto steroid precursor and the ethane-1,2-dithiol (EDT) reagent. Impurities in either of these can lead to side reactions, lower yields, and the formation of difficult-to-remove byproducts, resulting in significant differences between production lots.[1][2][3]
Q2: How can I assess the quality of incoming lots of ethane-1,2-dithiol (EDT)?
A2: It is crucial to perform quality control on each new lot of EDT. Key parameters to assess include purity (by GC-FID or HPLC), water content (by Karl Fischer titration), and the presence of oxidation products (e.g., disulfides). A comparison of the analytical data between lots is essential for ensuring consistency.
Q3: What are the typical impurities observed in the final this compound-Steroid product?
A3: Common impurities can include unreacted 17-keto steroid precursor, byproducts from the reaction of impurities present in the EDT, and stereoisomers of the desired product. Incomplete reaction or side reactions can also lead to the formation of various related substances.[3]
Q4: How does the water content in the reaction solvent affect the synthesis?
A4: The presence of excess water can interfere with the thioketal formation reaction, potentially leading to lower yields and the formation of undesired byproducts. It is critical to use anhydrous solvents and to control the moisture content of all reagents.
Q5: What is the recommended method for purifying the final this compound-Steroid product?
A5: Preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method for purifying the final product to a high degree of purity.[4] The choice of column and mobile phase will depend on the specific physicochemical properties of the steroid.
Troubleshooting Guides
Issue 1: Low Yield of this compound-Steroid
If you are experiencing lower than expected yields of the final product, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Poor quality of EDT reagent | Analyze the purity of the EDT lot by GC-FID. Compare with previous lots that gave good yields. Consider purchasing a higher purity grade of EDT. |
| Presence of water in the reaction | Ensure all glassware is oven-dried. Use anhydrous solvents. Determine the water content of the 17-keto steroid precursor and EDT using Karl Fischer titration. |
| Suboptimal reaction temperature | Verify the reaction temperature using a calibrated thermometer. Optimize the temperature to favor the desired reaction while minimizing side reactions. |
| Incorrect stoichiometry of reactants | Carefully re-calculate and measure the molar equivalents of the 17-keto steroid precursor and EDT. |
Issue 2: Presence of Unknown Impurities in the Final Product
The appearance of unexpected peaks in your HPLC or LC-MS analysis can be addressed by a systematic investigation.
| Potential Cause | Recommended Action |
| Contaminated starting materials | Re-analyze the 17-keto steroid precursor and EDT for impurities. If possible, obtain a certificate of analysis for each lot. |
| Side reactions during synthesis | Investigate the effect of reaction time and temperature on the formation of impurities. Consider the use of a different catalyst or solvent system. |
| Degradation of the product during workup or purification | Assess the stability of the this compound-Steroid under the workup and purification conditions. Use milder conditions if necessary. |
| Carryover from previous experiments | Thoroughly clean all reaction vessels and analytical instrumentation between batches. |
Experimental Protocols
Protocol 1: HPLC-MS Analysis of this compound-Steroid Purity
This protocol outlines a general method for assessing the purity of this compound-Steroid lots.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the this compound-Steroid sample in 10 mL of a suitable solvent (e.g., acetonitrile).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 150-1000.
-
Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow for the specific instrument.
-
-
Data Analysis: Integrate the peak area of the main compound and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Quality Control of Ethane-1,2-dithiol (EDT) by GC-FID
This protocol provides a method for determining the purity of incoming EDT lots.
-
Sample Preparation: Prepare a 1% (v/v) solution of EDT in a suitable solvent (e.g., dichloromethane).
-
Gas Chromatography Conditions:
-
Column: A non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
-
Data Analysis: Calculate the purity of the EDT by area normalization of the main peak.
Data Presentation
Table 1: Comparison of this compound-Steroid Lots
| Lot Number | Purity by HPLC (%) | Yield (%) | Key Impurity A (%) | Key Impurity B (%) |
| A-001 | 98.5 | 85 | 0.5 | 0.3 |
| A-002 | 95.2 | 72 | 2.1 | 1.5 |
| A-003 | 99.1 | 88 | 0.3 | 0.1 |
Table 2: Quality Control of Ethane-1,2-dithiol (EDT) Lots
| Lot Number | Purity by GC (%) | Water Content (%) | Dithiane Impurity (%) |
| EDT-X1 | 99.5 | 0.05 | <0.1 |
| EDT-Y2 | 97.8 | 0.25 | 1.2 |
| EDT-Z3 | 99.8 | 0.02 | <0.05 |
Visualizations
References
- 1. Lot to Lot Correlations - George King Bio-Medical, Inc. [kingbiomed.com]
- 2. The Significance of Quality Assurance in the Manufacturing of APIs – Apionex [apionex.com]
- 3. myadlm.org [myadlm.org]
- 4. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
Technical Support Center: Troubleshooting Unexpected Results in 16,17-EDT Experiments
Welcome to the technical support center for 16,17-Epoxydocosatetraenoic acid (16,17-EDT) experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected outcomes in their studies involving this lipid mediator.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected bioactivity of our this compound. What are the potential causes?
A1: Lower than expected bioactivity can stem from several factors related to the stability and handling of this compound. Epoxy fatty acids are susceptible to degradation through hydrolysis of the epoxide ring. Key considerations include:
-
Storage Conditions: Ensure this compound is stored at -80°C in an appropriate solvent and protected from light and repeated freeze-thaw cycles.
-
Solvent Quality: Use high-purity, anhydrous solvents to minimize hydrolysis.
-
pH of Experimental Media: The epoxide ring is more stable at a slightly basic pH. Acidic conditions can accelerate hydrolysis to the corresponding diol, 16,17-dihydroxydocosatetraenoic acid (16,17-DiHDT), which may have different biological activity.
-
Enzymatic Degradation: Cells can metabolize this compound, primarily through soluble epoxide hydrolase (sEH) to form 16,17-DiHDT. Consider using an sEH inhibitor if you need to maintain high levels of the epoxide.
Q2: Our cell viability assays (e.g., MTT, XTT) are showing inconsistent or unexpectedly high readings after treatment with this compound. What could be the issue?
A2: Tetrazolium-based viability assays can be prone to interference. With lipid mediators like this compound, you might encounter:
-
Direct Reduction of Tetrazolium Dyes: Some compounds can non-enzymatically reduce the tetrazolium salt, leading to a false-positive signal for cell viability.
-
Alteration of Cellular Metabolism: this compound could be altering the metabolic state of the cells, which directly impacts the readout of these assays, independent of actual cell viability.
-
Solvent Effects: The vehicle used to dissolve this compound (e.g., ethanol (B145695), DMSO) can have its own effects on cell viability and metabolism. Ensure you are using a proper vehicle control at the same concentration.
Recommended Action: Corroborate your findings with an alternative viability assay that relies on a different principle, such as a trypan blue exclusion assay or a CyQUANT assay that measures DNA content.
Q3: We are seeing conflicting results in our angiogenesis assays (e.g., endothelial tube formation). Sometimes this compound appears pro-angiogenic, and other times it seems to have no effect or is anti-angiogenic. Why?
A3: The effect of lipid mediators on angiogenesis can be highly context-dependent. Conflicting results may arise from:
-
Dose-Response Relationship: this compound may exhibit a biphasic or U-shaped dose-response curve. It is crucial to test a wide range of concentrations to fully characterize its effect.
-
Cell Type and State: The response of endothelial cells can vary depending on their origin, passage number, and the presence of other growth factors or inflammatory stimuli.
-
Metabolism to Diol: As mentioned, this compound is metabolized to 16,17-DiHDT. This metabolite may have opposing effects on angiogenesis. The rate of this conversion can differ between cell types and experimental conditions.
-
Receptor Expression: The expression levels of potential receptors for this compound, such as peroxisome proliferator-activated receptors (PPARs) or G-protein coupled receptors (GPCRs), can influence the cellular response.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Media
| Symptom | Potential Cause | Troubleshooting Step |
| Precipitation or cloudiness upon addition to cell culture media. | Low aqueous solubility of the fatty acid. | 1. Prepare a concentrated stock solution in an organic solvent like ethanol or DMSO. 2. Serially dilute the stock solution in your experimental medium. 3. Vortex or sonicate briefly to aid dissolution. 4. Use a carrier protein like fatty acid-free bovine serum albumin (BSA) to enhance solubility. |
| Inconsistent results between experiments. | Incomplete dissolution leading to variable effective concentrations. | 1. Visually inspect for any precipitate before adding to cells. 2. Prepare fresh dilutions for each experiment. 3. Consider using a cyclodextrin to form an inclusion complex and improve solubility.[1] |
Issue 2: High Background or Poor Signal in Immunoassays (ELISA)
| Symptom | Potential Cause | Troubleshooting Step |
| High background signal across the plate. | Non-specific binding of antibodies or cross-reactivity. | 1. Optimize blocking buffer concentration and incubation time. 2. Increase the number of wash steps and ensure complete aspiration of wash buffer.[2][3] 3. Titrate primary and secondary antibody concentrations. [2] |
| No or weak signal. | Degradation of this compound in the sample; Inactive reagents. | 1. Add an antioxidant (e.g., BHT) during sample preparation and storage. 2. Store samples at -80°C and avoid repeated freeze-thaw cycles. 3. Check the expiration dates and storage conditions of all kit reagents. 4. Verify the activity of the enzyme conjugate and substrate. [2] |
Issue 3: Variability in LC-MS/MS Quantification
| Symptom | Potential Cause | Troubleshooting Step |
| Poor peak shape and retention time shifts. | Matrix effects from complex biological samples; Column degradation. | 1. Optimize sample preparation to remove interfering substances (e.g., solid-phase extraction). 2. Use a guard column to protect the analytical column. 3. Ensure mobile phase pH is consistent. |
| Low recovery of this compound. | Adsorption to plasticware; Inefficient extraction. | 1. Use silanized glass or low-binding polypropylene (B1209903) tubes and vials. 2. Optimize the extraction solvent system. 3. Include a deuterated internal standard for this compound to correct for recovery losses. |
Experimental Protocols
Endothelial Cell Tube Formation Assay
-
Preparation:
-
Thaw basement membrane matrix (e.g., Matrigel®) on ice overnight at 4°C.
-
Pre-chill pipette tips and a 96-well plate at -20°C.
-
-
Plate Coating:
-
Add 50 µL of the thawed basement membrane matrix to each well of the chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Seeding:
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free or low-serum medium.
-
Prepare a cell suspension containing 1-2 x 10^5 cells/mL.
-
In separate tubes, prepare your treatments: vehicle control, this compound at various concentrations, and positive/negative controls.
-
Mix the cell suspension with the treatment solutions.
-
-
Incubation and Analysis:
-
Gently add 100 µL of the cell/treatment suspension to each well of the coated plate.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Monitor tube formation periodically under an inverted microscope.
-
Capture images and quantify tube formation by measuring parameters such as the number of junctions, total tube length, or number of loops.
-
Macrophage Anti-inflammatory Assay (LPS-induced Cytokine Production)
-
Cell Culture:
-
Plate macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a 24-well plate at a density of 2-5 x 10^5 cells/well.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with this compound at desired concentrations or vehicle control for 1-2 hours.
-
-
Stimulation:
-
Add lipopolysaccharide (LPS) to a final concentration of 10-100 ng/mL to all wells except the unstimulated control.
-
Incubate for 6-24 hours.
-
-
Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or a multiplex bead-based assay.
-
Optionally, lyse the cells to extract RNA or protein for analysis of gene expression (RT-qPCR) or signaling protein activation (Western blot).
-
Signaling Pathways and Workflows
References
- 1. The imbalance in expression of angiogenic and anti-angiogenic factors as candidate predictive biomarker in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome Proliferator-Activated Receptors (PPARs) and Oxidative Stress in Physiological Conditions and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the In Vitro Efficacy of 16,17-Epiestriol and Related Estrogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of 16,17-epiestriol (B195164), a lesser-known endogenous estrogen, with its more extensively studied counterparts, estradiol (B170435) and estriol (B74026). This document is intended to serve as a valuable resource for researchers investigating estrogen receptor signaling and developing novel therapeutics.
Introduction
16,17-Epiestriol is a metabolite of estradiol and is distinguished by its selective agonist activity towards Estrogen Receptor β (ERβ). In contrast, estradiol is a potent agonist for both Estrogen Receptor α (ERα) and ERβ, while estriol is generally considered a weaker estrogen. Understanding the differential activities of these compounds is crucial for dissecting the specific roles of ERα and ERβ signaling in various physiological and pathological processes.
Comparative In Vitro Efficacy
The following tables summarize the available quantitative data on the binding affinities and proliferative effects of 16,17-epiestriol, estradiol, and estriol.
Estrogen Receptor Binding Affinity
This table presents the dissociation constants (Kd) or inhibition constants (Ki) for the binding of each compound to the two main estrogen receptor subtypes, ERα and ERβ. A lower value indicates a higher binding affinity.
| Compound | ERα Binding Affinity (Kd/Ki) | ERβ Binding Affinity (Kd/Ki) | Selectivity |
| 16,17-Epiestriol | Weak affinity | High affinity | ERβ selective |
| Estradiol | ~68.81 pM[1][2] | ~60.72 pM[1][2] | Non-selective |
| Estriol | 18 nM[3] | 5.6 nM | Preferential for ERβ |
MCF-7 Cell Proliferation
The MCF-7 human breast cancer cell line is a widely used model to study the proliferative effects of estrogens, which are primarily mediated through ERα. The half-maximal effective concentration (EC50) represents the concentration of a compound that induces a response halfway between the baseline and maximum.
| Compound | Proliferative Effect on MCF-7 Cells (EC50) |
| 16,17-Epiestriol | Data not available |
| Estradiol | ~0.141 µM |
| Estriol | Data not available |
Note: While estradiol consistently demonstrates a proliferative effect on MCF-7 cells, specific EC50 values can vary between studies and experimental conditions. Data for the direct proliferative effect of 16,17-epiestriol and estriol on MCF-7 cells is limited.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for evaluating these compounds.
Estrogen Receptor β (ERβ) Signaling Pathway
Caption: ERβ Signaling Pathway of 16,17-Epiestriol.
Experimental Workflow for In Vitro Efficacy Validation
Caption: Workflow for In Vitro Efficacy Validation.
Experimental Protocols
Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-estradiol.
1. Preparation of Uterine Cytosol:
-
Uteri are collected from ovariectomized rats and homogenized in a cold buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosol containing the estrogen receptors.
2. Binding Assay:
-
A constant concentration of [3H]-estradiol (e.g., 0.5-1.0 nM) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound.
-
Non-specific binding is determined by adding a large excess of unlabeled estradiol to a set of tubes.
-
After incubation to equilibrium, bound and free radioligand are separated, often using hydroxylapatite (HAP) or dextran-coated charcoal.
3. Data Analysis:
-
The amount of bound radioactivity is measured using a scintillation counter.
-
A competition curve is generated by plotting the percentage of specific binding against the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay measures the estrogenic activity of a compound by quantifying its effect on the proliferation of the estrogen-responsive MCF-7 cell line.
1. Cell Culture and Seeding:
-
MCF-7 cells are maintained in a standard culture medium.
-
For the assay, cells are switched to a hormone-free medium (e.g., phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum) for several days to deplete endogenous estrogens.
-
Cells are then seeded into 96-well plates at a predetermined density (e.g., 400 cells per well).
2. Compound Treatment:
-
Cells are treated with a range of concentrations of the test compounds (16,17-epiestriol, estradiol, and estriol). A vehicle control and a positive control (estradiol) are included.
-
The cells are incubated for a period of time, typically 6 days, with media and compound changes every 2-3 days.
3. Measurement of Cell Proliferation:
-
Cell proliferation can be assessed using various methods, such as:
-
Sulforhodamine B (SRB) assay: Measures total protein content.
-
MTT or XTT assay: Measures mitochondrial metabolic activity.
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
4. Data Analysis:
-
A dose-response curve is generated by plotting the measure of cell proliferation against the log concentration of the test compound.
-
The EC50 value is determined from this curve.
Conclusion
This guide provides a foundational comparison of 16,17-epiestriol with estradiol and estriol, highlighting its unique ERβ selectivity. The provided data and protocols offer a starting point for researchers to further investigate the in vitro efficacy and mechanisms of action of these important estrogenic compounds. Further studies are warranted to determine the proliferative effects of 16,17-epiestriol and estriol in MCF-7 cells to provide a more complete comparative profile.
References
- 1. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One [journals.plos.org]
- 3. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
Comparative Analysis of CYP17A1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of known inhibitors of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in androgen biosynthesis. While specific experimental data for 16,17-Epithio-dehydroepiandrosterone (16,17-EDT) is not publicly available, this guide offers a valuable framework for evaluating novel compounds by comparing the performance of established inhibitors such as Abiraterone, Galeterone, Orteronel, and Seviteronel.
Introduction to CYP17A1 Inhibition
Cytochrome P450 17A1 is a bifunctional enzyme possessing both 17α-hydroxylase and 17,20-lyase activities.[1][2] These enzymatic functions are essential for the conversion of pregnane (B1235032) steroids into androgens, including testosterone.[1][3] Consequently, inhibiting CYP17A1 is a key therapeutic strategy in androgen-dependent diseases, most notably in castration-resistant prostate cancer (CRPC).[4] Several CYP17A1 inhibitors have been developed, with some exhibiting selectivity for the 17,20-lyase activity, which is hypothesized to reduce side effects associated with broader steroidogenesis inhibition.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of several well-characterized CYP17A1 inhibitors. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | Target Activity | IC50 (nM) | Comments |
| Abiraterone | 17α-hydroxylase | 7 - 201 | Non-selective inhibitor of both hydroxylase and lyase activities. |
| 17,20-lyase | 12 - 800 | ||
| Galeterone | 17α-hydroxylase | 73 | Shows some selectivity for lyase over hydroxylase activity. |
| 17,20-lyase | 23 - 300 | Also acts as an androgen receptor antagonist. | |
| Orteronel | 17α-hydroxylase | 38 | Highly selective for 17,20-lyase. |
| 17,20-lyase | 19 - 54 | ||
| Seviteronel | 17,20-lyase | 69 | A selective CYP17 lyase inhibitor and androgen receptor antagonist. |
Experimental Protocols
The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against CYP17A1, based on methodologies described in the scientific literature.
CYP17A1 Inhibition Assay
Objective: To determine the IC50 value of a test compound for the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1.
Materials:
-
Recombinant human CYP17A1 enzyme (e.g., expressed in yeast or insect cell microsomes).
-
Radiolabeled substrates: [14C]-Progesterone (for hydroxylase activity) and [3H]-17α-hydroxypregnenolone (for lyase activity).
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Cofactors: NADPH.
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Quenching solution (e.g., a mixture of organic solvents like ethyl acetate).
-
Thin-layer chromatography (TLC) plates and developing solvents.
-
Liquid scintillation counter or phosphorimager for detection of radiolabeled products.
Procedure:
-
Preparation of Reaction Mixtures: In a microcentrifuge tube, combine the incubation buffer, recombinant CYP17A1 enzyme, and varying concentrations of the test compound.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specified time at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate and NADPH.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding the quenching solution.
-
Extraction of Steroids: Vortex the mixture to extract the steroids into the organic phase and then centrifuge to separate the layers.
-
Separation of Products: Spot the organic layer onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the substrate from the product.
-
Quantification: Visualize and quantify the radiolabeled substrate and product spots using a phosphorimager or by scraping the spots and measuring the radioactivity with a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of substrate conversion to product at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the context of CYP17A1 inhibition, the following diagrams illustrate the androgen biosynthesis pathway and a typical experimental workflow.
Caption: Androgen biosynthesis pathway highlighting the dual activities of CYP17A1.
Caption: A typical workflow for determining the inhibitory potency of a compound against CYP17A1.
References
- 1. CYP17A1: a biochemistry, chemistry, and clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Prostate cancer androgen biosynthesis relies solely on CYP17A1 downstream metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 16,17-Epoxyeicosatrienoic Acid (EET) Pathway Modulation versus Standard of Care in Preclinical Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of modulating the 16,17-epoxyeicosatrienoic acid (EET) pathway, a novel approach for managing hypertension, against established standard-of-care antihypertensive agents. The data presented herein is derived from preclinical studies and aims to inform researchers and drug development professionals on the comparative efficacy and mechanisms of action. While the user's query specified "16,17-EDT," this appears to be a likely reference to epoxyeicosatrienoic acids (EETs), which are cytochrome P450 metabolites of arachidonic acid with potent vasodilatory properties. This guide will focus on the modulation of EETs, particularly through the inhibition of soluble epoxide hydrolase (sEH), the enzyme responsible for their degradation.
Executive Summary
Epoxyeicosatrienoic acids (EETs) are endogenous lipid mediators that contribute to the regulation of vascular tone and blood pressure. Enhancing the bioavailability of EETs by inhibiting soluble epoxide hydrolase (sEH) represents a promising therapeutic strategy for hypertension. Preclinical studies have demonstrated that sEH inhibitors can effectively lower blood pressure and mitigate end-organ damage. This guide compares the antihypertensive effects of an sEH inhibitor with a standard-of-care angiotensin receptor blocker, losartan (B1675146), in a rodent model of hypertension. Additionally, the fundamental mechanisms of EET-mediated vasodilation are contrasted with those of a widely used angiotensin-converting enzyme (ACE) inhibitor, captopril.
Quantitative Data Comparison
The following table summarizes the comparative effects of a soluble epoxide hydrolase inhibitor (c-AUCB) and the angiotensin II receptor blocker (ARB) losartan on key cardiovascular and renal parameters in a preclinical model of hypertension (Cyp1a1-Ren-2 transgenic rats).
| Parameter | Control (Hypertensive) | sEH Inhibitor (c-AUCB) Treated | Losartan Treated |
| Mean Arterial Pressure (mmHg) | 177 ± 3 | 148 ± 3 | Not explicitly stated, but shown to significantly decrease blood pressure |
| Renal Blood Flow (mL/min) | Reduced | Improved | No significant change |
| Glomerular Filtration Rate (mL/min) | Reduced | Improved | Significantly decreased |
| Kidney Angiotensin II (fmol/g tissue) | 443 ± 32 | 117 ± 9 | Not explicitly stated, but expected to be reduced |
| Heart Left Ventricle Weight to Tibia Length Ratio | Increased | Reduced | Reduced |
| Proteinuria (mg/day) | Increased | Reduced | Reduced |
| Glomerulosclerosis Index | Increased | Reduced | Reduced |
*p<0.05 vs. Control. Data adapted from a study in Cyp1a1-Ren-2 transgenic rats.[1][2]
Experimental Protocols
Vascular Reactivity Assay (Isolated Aortic Ring)
A standard method to assess the vasodilatory properties of compounds is the ex vivo wire myography of isolated arterial rings.
-
Tissue Preparation: Male Wistar rats (250-300g) are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer (in mmol/L: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1). The aorta is cleaned of adherent connective tissue and cut into 2-3 mm rings.
-
Mounting: The aortic rings are mounted between two stainless steel wires in a tissue organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1.5 g. Following equilibration, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor, such as phenylephrine (B352888) (1 µM) or U46619 (a thromboxane (B8750289) A2 analog).
-
Cumulative Concentration-Response Curves: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., an EET analog or a standard-of-care vasodilator) are added to the organ bath. The resulting relaxation is recorded as a percentage of the pre-contraction.
-
Data Analysis: The half-maximal effective concentration (EC50) and the maximal relaxation (Emax) are calculated from the concentration-response curves.
In Vivo Blood Pressure Measurement in a Hypertensive Rat Model
The Cyp1a1-Ren-2 transgenic rat is a model of angiotensin II-dependent hypertension.
-
Induction of Hypertension: Hypertension is induced in these rats by administering indole-3-carbinol (B1674136) (I3C) in their diet, which activates the renin gene.
-
Drug Administration: The sEH inhibitor (e.g., c-AUCB) or the standard-of-care drug (e.g., losartan) is administered to the rats, typically through their drinking water or via oral gavage.
-
Blood Pressure Monitoring: Mean arterial pressure is continuously monitored using radiotelemetry devices implanted in the animals.
-
Assessment of End-Organ Damage: At the end of the study period, tissues such as the heart and kidneys are collected to assess for hypertrophy, fibrosis, and other markers of organ damage.[1][3]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway for EET-mediated vasodilation.
Caption: Mechanism of action for the ACE inhibitor Captopril.
Caption: Workflow for the isolated aortic ring vasorelaxation assay.
References
- 1. Inhibition of soluble epoxide hydrolase improves the impaired pressure–natriuresis relationship and attenuates the development of hypertension and hypertension-associated end-organ damage in Cyp1a1-Ren-2 transgenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different mechanisms of acute versus long term antihypertensive effects of soluble epoxide hydrolase inhibition: studies in Cyp1a1-Ren-2 transgenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antihypertensive and renoprotective actions of soluble epoxide hydrolase inhibition in ANG II-dependent malignant hypertension are abolished by pretreatment with L-NAME - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Contrasting Mechanisms of Action: 16,17-Epoxydocosapentaenoic Acid (16,17-EDP) vs. Epoxyeicosatrienoic Acids (EETs)
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of lipid signaling molecules is vast and intricate, with profound implications for health and disease. Among these, the epoxidized derivatives of polyunsaturated fatty acids have emerged as critical regulators of numerous physiological processes. This guide provides a comprehensive comparison of the mechanisms of action of 16,17-epoxydocosapentaenoic acid (16,17-EDP), a metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), and the more widely studied epoxyeicosatrienoic acids (EETs), derived from the omega-6 fatty acid arachidonic acid (AA). This comparison highlights their often opposing roles in key biological processes, particularly angiogenesis and inflammation, offering valuable insights for researchers in drug discovery and development.
At a Glance: Contrasting Biological Activities
The fundamental difference in the biological activities of EDPs and EETs lies in their opposing effects on angiogenesis and inflammation. While EDPs, including 16,17-EDP, generally exhibit anti-angiogenic and anti-inflammatory properties, EETs are often pro-angiogenic and can have pro-inflammatory effects in certain contexts. This dichotomy is crucial for understanding their potential therapeutic applications.
Quantitative Comparison of Biological Effects
The following tables summarize the quantitative data from various studies, highlighting the differential effects of EDPs and EETs on key cellular processes.
Table 1: Effects on Angiogenesis
| Parameter | 16,17-EDP | 11,12-EET / 14,15-EET | Reference |
| VEGF-induced Angiogenesis (in vivo, Matrigel plug assay) | Dose-dependent inhibition | Pro-angiogenic | [1] |
| Endothelial Cell Proliferation (HUVEC) | No significant effect | ~82% increase (1 µM 11,12-EET) | [2] |
| Endothelial Cell Migration | Inhibition | Stimulation | [2] |
| Endothelial Tube Formation (in vitro) | ~63% inhibition (1 µM 19,20-EDP) | Pro-angiogenic | [2] |
Table 2: Effects on Cancer Progression
| Parameter | 16,17-EDP | 11,12-EET | Reference |
| Tumor Growth (in vivo) | ~70% inhibition (co-administered with sEH inhibitor) | Pro-tumorigenic | [1] |
| Lung Metastasis (in vivo) | ~70% reduction (co-administered with sEH inhibitor) | Increased metastasis | |
| Cancer Cell Invasion (in vitro) | ~40% reduction (1 µM) | ~2-fold increase (1 µM) |
Deciphering the Mechanisms: Signaling Pathways
The divergent biological activities of EDPs and EETs stem from their distinct interactions with cellular signaling pathways.
The Anti-Angiogenic Pathway of 16,17-EDP
16,17-EDP exerts its anti-angiogenic effects primarily by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This inhibition prevents the downstream activation of key signaling cascades required for endothelial cell proliferation, migration, and tube formation.
The Pro-Angiogenic Pathway of EETs
In contrast, EETs promote angiogenesis by activating multiple signaling pathways, including the PI3K/Akt and MAPK pathways, downstream of receptor tyrosine kinases. This leads to enhanced endothelial cell proliferation and migration.
Experimental Protocols
To facilitate further research and validation of these findings, detailed methodologies for key experiments are provided below.
In Vivo Matrigel Plug Angiogenesis Assay
This assay is a standard method to assess angiogenesis in vivo.
Workflow:
Protocol:
-
Thaw Matrigel on ice.
-
Mix Matrigel with VEGF (e.g., 100 ng/plug) and the test compound (e.g., 16,17-EDP) or vehicle control.
-
Subcutaneously inject 0.5 mL of the mixture into the flank of mice.
-
After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Quantify angiogenesis by measuring hemoglobin content (Drabkin's reagent) or by immunohistochemical staining for endothelial cell markers like CD31.
In Vitro Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures.
Protocol:
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.
-
Treat the cells with the test compound (e.g., 16,17-EDP or EETs) or vehicle control.
-
Incubate for 6-18 hours to allow for tube formation.
-
Visualize and quantify the tube network (e.g., total tube length, number of junctions) using a microscope and image analysis software.
Western Blot Analysis of VEGFR2 Phosphorylation
This method is used to quantify the activation of the VEGFR2 receptor.
Protocol:
-
Culture endothelial cells (e.g., HUVECs) to near confluence.
-
Starve the cells in a low-serum medium.
-
Pre-treat the cells with the test compound (e.g., 16,17-EDP) for a specified time.
-
Stimulate the cells with VEGF for a short period (e.g., 5-10 minutes).
-
Lyse the cells and collect the protein extracts.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2.
-
Incubate with a corresponding secondary antibody.
-
Detect the signal using an appropriate substrate and imaging system.
-
Quantify the band intensities to determine the ratio of p-VEGFR2 to total VEGFR2.
Conclusion
The contrasting mechanisms of action between 16,17-EDP and EETs underscore the critical importance of the underlying fatty acid precursor in determining the biological activity of their epoxidized metabolites. The anti-angiogenic and anti-inflammatory properties of 16,17-EDP and other EDPs position them as promising candidates for therapeutic interventions in diseases characterized by excessive angiogenesis and inflammation, such as cancer and diabetic retinopathy. Conversely, the pro-angiogenic effects of EETs may have implications for wound healing and tissue regeneration. A thorough understanding of their distinct signaling pathways and biological effects is paramount for the rational design and development of novel therapeutics targeting these potent lipid mediators. Further research, employing the standardized protocols outlined in this guide, will be instrumental in fully elucidating their therapeutic potential.
References
A Researcher's Guide to the Cross-Validation of 16,17-EDT Activity in Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a framework for the comparative analysis of 16,17-Epoxydocosatrienoic Acid (16,17-EDT) across various cell lines. While direct comparative studies on this compound are limited, this document synthesizes current knowledge on related epoxy fatty acids (eicosanoids) to propose expected activities and detailed experimental protocols for a comprehensive cross-validation.
This compound is a cytochrome P450 (CYP) epoxygenase-derived metabolite of adrenic acid, an omega-6 polyunsaturated fatty acid.[1][2] Like other epoxyeicosanoids, such as epoxyeicosatrienoic acids (EETs), this compound is emerging as a potent lipid mediator with a range of biological activities. Existing research suggests its involvement in vasodilation, reduction of endoplasmic reticulum (ER) stress, and anti-inflammatory processes.[2][3] However, a critical gap remains in understanding how its activity profile differs across various cell types, a crucial step for therapeutic development. This guide outlines a systematic approach to characterizing and comparing the bioactivity of this compound in cell lines relevant to cancer, vascular biology, and inflammation.
Comparative Activity of this compound: An Overview
Based on the known functions of related epoxy fatty acids, the activity of this compound is anticipated to vary depending on the specific cellular context, including the expression levels of CYP epoxygenases and soluble epoxide hydrolase (sEH), the enzyme responsible for its degradation.[4] The following table summarizes the expected effects and provides a template for recording experimental outcomes.
| Cell Line Category | Representative Cell Lines | Expected Primary Activity of this compound | Key Biological Endpoints to Measure |
| Cancer | PC-3 (Prostate), MDA-MB-231 (Breast), A549 (Lung), HepG2 (Liver) | Modulation of Proliferation and Apoptosis | Cell Viability (MTT/XTT assay), Caspase-3/7 Activity, DNA Fragmentation (TUNEL assay), Cell Migration/Invasion (Boyden chamber assay) |
| Vascular | Human Umbilical Vein Endothelial Cells (HUVECs), Human Aortic Smooth Muscle Cells (HASMCs) | Vasorelaxation, Anti-inflammatory, Angiogenesis Modulation | Nitric Oxide (NO) Production (Griess assay), Expression of Adhesion Molecules (VCAM-1, ICAM-1 by qPCR/Western Blot), Tube Formation Assay |
| Immune/Inflammatory | RAW 264.7 (Macrophages), BEAS-2B (Bronchial Epithelial) | Anti-inflammatory | Pro-inflammatory Cytokine (TNF-α, IL-6) Secretion (ELISA), NF-κB Activation (Reporter Assay/Western Blot of p-p65) |
| General/Metabolic | HEK293 (Human Embryonic Kidney) | Cytoprotection (ER Stress Reduction) | ER Stress Markers (ATF4, CHOP by Western Blot), Cell Viability under Tunicamycin-induced stress |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for assessing the key biological activities of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., ethanol (B145695) or DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Vasorelaxation Assay (in vitro)
-
Tissue Preparation: Isolate aortic or mesenteric artery rings from rats or mice and mount them in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2/5% CO2 at 37°C.
-
Pre-contraction: Pre-contract the arterial rings with phenylephrine (B352888) (1 µM) or KCl (60 mM).
-
Treatment: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.
-
Data Recording: Record the changes in isometric tension. Relaxation is expressed as a percentage of the pre-contraction response.
Quantification of Inflammatory Cytokines (ELISA)
-
Cell Culture and Treatment: Plate macrophages or epithelial cells and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Create a standard curve and determine the concentration of cytokines in the samples.
Western Blot for Signaling Proteins
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p65, p65, ATF4, CHOP) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Visualizing the Molecular Pathways
To understand the mechanism of action of this compound, it is essential to visualize the signaling pathways it is likely to modulate.
References
- 1. Cytochrome P450 Epoxygenases Protect Endothelial Cells from Apoptosis Induced by Tumor Necrosis Factor-α via MAPK and PI3K/Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of 16,17-Epoxyprogesterone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly selective steroid receptor modulators is a cornerstone of endocrine research and drug development. Among the myriad of synthetic steroids, 16,17-epoxyprogesterone derivatives have emerged as a class of compounds with potential therapeutic applications. This guide provides a comparative analysis of the selectivity profile of steroidal compounds related to the ambiguous "16,17-EDT," which is likely a non-standard nomenclature for a compound such as 16α,17α-epoxyprogesterone. Due to the lack of specific data for "this compound," this guide will focus on the selectivity of well-characterized progestins that serve as relevant alternatives, providing a framework for understanding the structure-activity relationships that govern receptor binding and selectivity.
Comparative Selectivity of Progestins
The selectivity of a steroidal compound is paramount to its therapeutic efficacy and safety profile. Off-target binding can lead to undesirable side effects. The following table summarizes the relative binding affinity (RBA) of several synthetic progestins for the progesterone (B1679170) receptor (PR) and other key steroid receptors. The data is compiled from various in vitro studies and presented as a percentage relative to the natural ligand or a potent synthetic ligand.
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Estrogen Receptor (ER) |
| Progesterone | 100% | Low | Low | High | None |
| Nestorone | High | Very Low[1] | Significant[1][2] | N/A | None[1][2] |
| Trimegestone | High | Weak | Weak | Weak | None |
| Drospirenone | High | Low | Very Low | High | None |
| Nomegestrol Acetate | High | Weak (anti-androgenic) | None | None | None |
Note: "High" indicates strong binding affinity, "Low" indicates weak binding affinity, and "None" indicates no significant binding. "N/A" signifies that data was not available in the reviewed sources. The percentages for alternatives are relative to reference compounds used in the respective studies.
Experimental Protocols: Radioligand Binding Assay
The determination of a compound's selectivity profile is typically achieved through competitive radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Objective: To determine the in vitro binding affinity of a test compound to a panel of steroid hormone receptors.
Materials:
-
Receptor source: Tissues or cells expressing the target receptors (e.g., rabbit uterine cytosol for PR, rabbit thymic cytosol for GR).
-
Radioligand: A high-affinity, radiolabeled ligand specific for the receptor of interest (e.g., [³H]progesterone for PR, [³H]dexamethasone for GR).
-
Test compounds: Unlabeled steroids for competition.
-
Assay buffer: e.g., Tris-EDTA-molybdate-glycerol-DTT (TEGMD) buffer.
-
Dextran-coated charcoal: To separate bound from free radioligand.
-
Scintillation counter and vials.
Procedure:
-
Cytosol Preparation: Prepare cytosolic extracts from tissues or cells known to express the receptors of interest.
-
Incubation: In assay tubes, combine the cytosol preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (e.g., overnight).
-
Separation: Add dextran-coated charcoal to the incubation mixture to adsorb the unbound radioligand.
-
Centrifugation: Centrifuge the tubes to pellet the charcoal-bound radioligand.
-
Quantification: Measure the radioactivity in the supernatant, which contains the receptor-bound radioligand, using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can then be calculated using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100%.
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway of Progesterone Receptor
Progesterone and its synthetic analogs exert their effects primarily through the nuclear progesterone receptor (PR). The binding of a ligand to PR initiates a cascade of events leading to the modulation of gene expression.
Caption: Simplified progesterone receptor signaling pathway.
References
head-to-head comparison of 16,17-EDT and a similar compound
An in-depth search for the compound "16,17-EDT" has not yielded a definitive chemical structure or biological data associated with this name. The term "EDT" in this context does not correspond to a standard, readily identifiable chemical moiety attached to the 16 and 17 positions of an estradiol (B170435) core. It is possible that "this compound" represents a proprietary research code, a less common abbreviation, or a typographical error.
Without a precise chemical identity for "this compound," a direct head-to-head comparison with a similar compound, as per the user's request, cannot be accurately performed. A meaningful comparative analysis requires a known molecular structure to identify a suitable comparator with a similar structural framework or mechanism of action.
To proceed with generating the requested "Publish Comparison Guide," we kindly request the user to provide further clarification on the chemical structure, the full chemical name, or any alternative nomenclature for "this compound." Once the compound is unambiguously identified, a comprehensive and objective comparison with a relevant alternative, complete with supporting experimental data, detailed protocols, and the required visualizations, can be developed to meet the specified requirements for the intended audience of researchers, scientists, and drug development professionals.
A Comparative Guide to 16,17-Epiestriol (16,17-EDT) and Alternative Estrogens: An Analysis of Available Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 16,17-Epiestriol (16,17-EDT), a minor endogenous estrogen, against its more extensively studied counterparts, 17β-estradiol (E2) and Estriol (B74026) (E3). A notable scarcity of published research on this compound presents a significant challenge in assessing the reproducibility of its experimental results. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes key biological pathways to offer a clear perspective on the current state of knowledge and to highlight areas requiring further investigation.
Comparative Analysis of Estrogenic Compounds
The following tables summarize the available quantitative data for this compound, 17β-estradiol, and Estriol, focusing on their binding affinities to estrogen receptors (ERα and ERβ).
Table 1: Estrogen Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | Primary Receptor Preference |
| 16,17-Epiestriol (this compound) | 1.0 | 13 | ERβ[1] |
| 17β-Estradiol (E2) | 100 | 100 | ERα / ERβ |
| Estriol (E3) | 13 | 32 | ERβ |
Relative binding affinities are typically determined via competitive binding assays, with 17β-estradiol set as the reference at 100%.
Table 2: Summary of Clinical Efficacy and Safety Profiles for Alternative Estrogens
| Feature | 17β-Estradiol (E2) | Estriol (E3) |
| Established Efficacy | Effective for treating menopausal symptoms (e.g., hot flashes, vaginal atrophy), prevention of postmenopausal osteoporosis.[2] | Effective in managing symptoms of menopause, particularly vaginal dryness and urinary tract health.[3][4][5] |
| Route of Administration | Oral, transdermal, vaginal, injection. | Primarily administered topically or vaginally. |
| Safety Profile | Oral administration is associated with an increased risk of thromboembolic events and cardiovascular issues due to first-pass metabolism. Transdermal application is considered to have a better safety profile. Long-term use is associated with an increased risk of certain cancers. | Generally considered to have a good safety profile, especially with topical or vaginal administration. It is a weaker estrogen and may have a lower risk of systemic side effects compared to estradiol (B170435). |
Note on this compound Data: There is a significant lack of published clinical data regarding the efficacy and safety profile of 16,17-Epiestriol. Its characterization as a "minor and weak endogenous steroidal estrogen" suggests a potentially milder effect profile, but this requires experimental validation. The limited body of research is a critical factor when considering the reproducibility of any experimental findings.
Experimental Protocols
A fundamental experiment in characterizing estrogenic compounds is the receptor binding assay, which quantifies the affinity of a ligand for its receptor.
Estrogen Receptor Competitive Binding Assay Protocol
This protocol provides a general framework for determining the relative binding affinity of a test compound (e.g., this compound) to estrogen receptors.
Objective: To determine the concentration of a test compound that inhibits 50% of the binding of a radiolabeled estrogen (e.g., [³H]-17β-estradiol) to the estrogen receptor (IC50), and to calculate the relative binding affinity (RBA).
Materials:
-
Rat uterine cytosol (as a source of estrogen receptors)
-
Radiolabeled 17β-estradiol ([³H]-E2)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compound (this compound or other estrogens)
-
Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxyapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Preparation of Rat Uterine Cytosol: Uteri are collected from ovariectomized rats and homogenized in ice-cold assay buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosol containing the estrogen receptors.
-
Competitive Binding Assay:
-
A constant concentration of [³H]-E2 and uterine cytosol are incubated with increasing concentrations of the unlabeled test compound.
-
Incubations are typically carried out on ice for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Unbound Ligand: Hydroxyapatite slurry is added to each tube to adsorb the receptor-ligand complexes. The HAP is then washed to remove unbound [³H]-E2.
-
Quantification: Scintillation fluid is added to the washed HAP pellets, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of [³H]-E2 bound versus the log concentration of the competitor. The IC50 is determined from this curve. The RBA is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.
Signaling Pathways and Experimental Workflows
The biological effects of estrogens are mediated through their interaction with estrogen receptors, which then modulate gene expression.
The diagram above illustrates the classical signaling pathway for ERβ, which is the preferential receptor for this compound. Upon binding, the receptor dimerizes and translocates to the nucleus where it interacts with Estrogen Response Elements (EREs) on the DNA to regulate the transcription of target genes. It is important to note that estrogens can also elicit more rapid, non-genomic effects through membrane-associated estrogen receptors.
This workflow outlines a standard approach for the preclinical evaluation of estrogenic compounds. The significant gap in the literature for this compound lies in the in vivo studies and comprehensive in vitro functional assays beyond receptor binding.
Conclusion and Future Directions
The available data on 16,17-Epiestriol is insufficient to make a definitive statement on the reproducibility of its experimental results. While its preferential binding to ERβ is documented, a comprehensive understanding of its pharmacological profile is lacking. To establish a reliable and reproducible data set for this compound, further research is imperative. This should include:
-
Comprehensive in vitro studies: Beyond receptor binding, functional assays are needed to determine its agonistic or antagonistic activity and its effect on downstream gene expression.
-
Robust in vivo studies: Animal models are required to assess its efficacy, pharmacokinetics, and safety profile, including potential systemic and tissue-specific effects.
-
Direct comparative studies: Head-to-head studies comparing this compound with 17β-estradiol and estriol under standardized experimental conditions are essential.
Until such data becomes available, any experimental results involving this compound should be interpreted with caution, and researchers should be mindful of the limited existing literature when designing new studies. The current evidence suggests that this compound may have a distinct biological profile due to its ERβ selectivity, but its therapeutic potential and the reproducibility of its effects remain to be thoroughly investigated.
References
- 1. High-affinity binding of estrone, estradiol and estriol in human cervical myometrium and cervical and vaginal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Estriol: Its Weakness is its Strength - Life Extension [lifeextension.com]
- 5. Estriol: safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Assessment of Epitestosterone's Therapeutic Potential Against Established 5α-Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of Epitestosterone against the benchmark 5α-reductase inhibitors, Finasteride and Dutasteride. The information is intended for researchers, scientists, and professionals in the field of drug development. The content is based on available experimental data to facilitate an objective assessment.
Epitestosterone, a natural epimer of testosterone (B1683101), has demonstrated potential as a modulator of androgenic activity.[1] Its primary mechanisms of action include the inhibition of 5α-reductase, the enzyme responsible for converting testosterone to the more potent dihydrotestosterone (B1667394) (DHT), and competitive antagonism of the androgen receptor (AR).[1] This dual activity profile positions Epitestosterone as a compound of interest for androgen-dependent conditions. For a thorough evaluation, this guide benchmarks Epitestosterone against Finasteride and Dutasteride, two widely-used 5α-reductase inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for Epitestosterone, Finasteride, and Dutasteride, focusing on their 5α-reductase inhibitory activity and androgen receptor binding affinity.
Table 1: 5α-Reductase Inhibition
| Compound | Target Isoforms | IC50 (nM) | Inhibition Type |
| Epitestosterone | Type 1 & 2 | 1200 (rat prostate) | Competitive |
| Finasteride | Type 2 & 3 | ~7 (epithelium), ~31 (stroma) | Competitive |
| Dutasteride | Type 1, 2 & 3 | ~1.8 (Type 2), ~3.9 (Type 1) | Competitive, Irreversible |
Table 2: Androgen Receptor Binding Affinity
| Compound | Ki (nM) | Receptor Interaction |
| Epitestosterone | 29.8 (rat prostate cytosol) | Weak Competitive Antagonist |
| Finasteride | No significant binding | N/A |
| Dutasteride | No significant binding | N/A |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental approach to evaluating these compounds, the following diagrams illustrate the relevant biological pathways and a typical experimental workflow.
The diagram above illustrates the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), a reaction catalyzed by the 5α-reductase enzyme. Epitestosterone, Finasteride, and Dutasteride exert their primary effect by inhibiting this enzyme.
This diagram outlines the androgen receptor signaling cascade. DHT binds to the androgen receptor in the cytoplasm, leading to its translocation to the nucleus, dimerization, and subsequent activation of gene transcription. Epitestosterone can act as a competitive antagonist at the androgen receptor, thereby inhibiting this pathway.
The workflow diagram provides a logical progression for evaluating the therapeutic potential of compounds like Epitestosterone, starting from initial in vitro screening to more complex cell-based and in vivo animal models.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and accurate comparison.
5α-Reductase Inhibition Assay Protocol
This protocol outlines the procedure for determining the inhibitory activity of test compounds on 5α-reductase.
-
Enzyme Preparation:
-
Homogenize rat prostate tissue in a suitable buffer (e.g., Tris-HCl with sucrose (B13894) and EDTA).
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Collect the supernatant and centrifuge at a high speed to pellet the microsomal fraction containing the 5α-reductase enzyme.
-
Resuspend the microsomal pellet in a buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a reaction tube, combine the microsomal enzyme preparation with a buffer containing a cofactor such as NADPH.
-
Add the test compound (Epitestosterone, Finasteride, or Dutasteride) at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Initiate the reaction by adding the substrate, radiolabeled testosterone (e.g., [3H]-testosterone).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a mixture of ethyl acetate (B1210297) and methanol).
-
-
Product Quantification and Data Analysis:
-
Extract the steroids from the reaction mixture using an organic solvent.
-
Separate the substrate (testosterone) from the product (DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled DHT produced using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Androgen Receptor Competitive Binding Assay Protocol
This protocol is designed to measure the ability of a test compound to compete with a known ligand for binding to the androgen receptor.
-
Receptor Preparation:
-
Prepare a cytosol fraction containing the androgen receptor from rat ventral prostate tissue, similar to the enzyme preparation for the 5α-reductase assay.
-
Alternatively, use a purified recombinant androgen receptor.
-
-
Assay Procedure:
-
In a series of tubes, add a fixed amount of the androgen receptor preparation.
-
Add a constant concentration of a radiolabeled androgen, typically [3H]-methyltrienolone (R1881) or [3H]-DHT.
-
Add increasing concentrations of the unlabeled test compound (Epitestosterone). A control with no competitor and a non-specific binding control with a large excess of unlabeled ligand are also required.
-
Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (e.g., 18-24 hours).
-
-
Separation and Quantification:
-
Separate the receptor-bound radioligand from the unbound radioligand. Common methods include dextran-coated charcoal adsorption, hydroxylapatite precipitation, or size-exclusion chromatography.
-
Quantify the radioactivity in the bound fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Conclusion
Epitestosterone exhibits a dual mechanism of action by inhibiting 5α-reductase and acting as a weak competitive antagonist of the androgen receptor.[1] In comparison to the benchmark drugs, Finasteride and Dutasteride, Epitestosterone's inhibitory effect on 5α-reductase appears to be less potent. However, its ability to also interact with the androgen receptor presents a unique therapeutic profile that warrants further investigation. The provided data and protocols offer a framework for researchers to conduct comparative studies and further elucidate the therapeutic potential of Epitestosterone in androgen-dependent pathologies. Future in vivo studies using established animal models for conditions such as benign prostatic hyperplasia and androgenic alopecia will be crucial in determining its clinical viability.
References
Safety Operating Guide
Essential Safety and Disposal Plan for 16,17-EDT
The proper disposal of 16,17-Epoxy-deoxy-23-oxotriticonazole (16,17-EDT) is crucial for ensuring personnel safety and preventing environmental contamination. As a member of the azole fungicide class, this compound may exhibit persistence in the environment, potentially contributing to the development of antifungal resistance if not handled and disposed of correctly.[1][2] This guide provides a comprehensive overview of disposal procedures based on best practices for hazardous pharmaceutical waste and the known properties of triazole antifungals.
Important Notice: As of this date, a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]
Quantitative Data
Due to the absence of a publicly available Safety Data Sheet for this compound, a comprehensive table of quantitative data regarding its physical and chemical properties, toxicity, and other safety parameters cannot be provided at this time. It is recommended to handle this compound with the precautions suitable for a potentially hazardous substance.
| Data Point | Value |
| Specific Gravity | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| LD50 (Oral) | Not Available |
| Permissible Exposure Limit (PEL) | Not Available |
Step-by-Step Disposal Protocol
Personal Protective Equipment (PPE)
Before handling this compound, it is essential to wear standard laboratory PPE, including:
-
A lab coat
-
Safety glasses
-
Chemical-resistant gloves[1]
Waste Segregation
All waste contaminated with this compound must be segregated from other waste streams at the point of generation.[3]
-
Solid Waste: All solid materials contaminated with this compound, such as weighing papers, contaminated gloves, bench paper, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure lid.[1]
-
Liquid Waste: All liquid waste containing this compound, including unused stock solutions, cell culture media, and rinsates, should be collected in a dedicated, clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly approved by your institution's EHS department.[1]
Container Labeling
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "16,17-Epoxy-deoxy-23-oxotriticonazole," and any other identifiers required by your institution.[1]
Storage
Store hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.[1][3]
Disposal Request
Once a waste container is full or ready for disposal, follow your institution's established procedures for requesting a hazardous waste pickup, which is typically managed through the EHS department.[1] Engage a licensed and reputable hazardous waste disposal vendor for transportation and final disposal.[3]
Spill Management
In the event of a spill, isolate the area.
-
Small Liquid Spills: Absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand, and place it in the hazardous solid waste container.[1]
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately.[1]
Decontamination
All non-disposable equipment, such as glassware and spatulas, that has come into contact with this compound should be decontaminated. A common procedure involves an initial rinse with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by washing with soap and water. The solvent rinse should be collected as hazardous liquid waste.[1]
Experimental Protocols for Degradation
Research into the environmental fate of azole fungicides is ongoing. For instance, one study on fluconazole, another azole antifungal, investigated its degradation through indirect photodegradation in natural waters.[3][4] The methodology involved preparing samples in genuine and synthetic surface waters with varying concentrations of nitrate, bicarbonate, and dissolved organic matter, followed by measuring the degradation rates.[3] High-resolution mass spectrometry was used to identify the transformation products.[3] It is important to note that such experimental protocols are for research purposes and do not represent a standard laboratory disposal method.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling 16,17-EDT
This guide provides crucial safety and logistical information for the handling and disposal of 16,17-EDT. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for managing highly potent active pharmaceutical ingredients (APIs) and prostaglandin (B15479496) analogs. A thorough risk assessment specific to the planned experimental conditions should be completed before any handling of this compound.
Personal Protective Equipment (PPE)
The primary objective when working with potent compounds like this compound is to minimize all potential routes of exposure, including inhalation, dermal contact, and ingestion. A multi-layered approach to PPE is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of generating aerosols or dust. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[1][2] |
| Reusable Half or Full-Facepiece Respirator | Must be used with appropriate particulate filters (P100/FFP3). A proper fit test is required before use.[1] | |
| Disposable Respirators (e.g., N95, FFP2) | Not recommended as the primary respiratory protection for highly potent compounds. May be suitable for low-risk activities or as a secondary layer of protection.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or at regular intervals. |
| Body Protection | Disposable Coveralls | "Bunny suits" made of materials such as Tyvek® or microporous film (MPF) are recommended to provide full body protection.[1] |
| Disposable Lab Coat | A dedicated, disposable lab coat should be worn over personal clothing and under coveralls for an additional layer of protection. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that create a complete seal around the eyes. A face shield should be worn over the goggles for enhanced protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn within the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential to ensure safety during the handling of this compound. The following steps outline a comprehensive operational plan.
Experimental Workflow for Handling this compound
Detailed Experimental Protocol:
-
Preparation:
-
Designate a specific, restricted area for handling this compound, preferably within a containment device like a fume hood or glove box.
-
Assemble all necessary PPE as detailed in Table 1.
-
Ensure a spill kit appropriate for chemical hazards is readily accessible.
-
Prepare a validated decontamination solution.
-
Accurately weigh the required amount of this compound within a certified chemical fume hood or other ventilated enclosure.
-
-
Handling:
-
In a designated gowning area, correctly don all required PPE.
-
Carry out all experimental procedures that involve handling this compound within the designated containment area.
-
Keep containers of the compound covered as much as possible.
-
Continuously monitor for any spills or potential exposure.
-
Upon completion of the experiment, securely seal and store any remaining compound according to established laboratory protocols for potent substances.
-
-
Spill Management:
-
In the event of a spill, immediately alert all personnel in the vicinity.
-
Evacuate the area if necessary.
-
Using the prepared spill kit, clean the spill by working from the outer edge inwards.
-
All materials used for the spill cleanup must be treated and disposed of as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and all associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound and Associated Waste
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain or in general waste. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, coveralls) | Doff PPE in the designated area to avoid self-contamination. Place all disposable PPE into a clearly labeled hazardous waste bag or container for incineration. |
| Decontamination Solutions & Spill Cleanup Materials | Collect all liquids and solid materials used for cleaning and decontamination in a sealed, labeled hazardous waste container. |
Waste Segregation and Disposal Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
